Cdk9-IN-19
Description
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Properties
Molecular Formula |
C26H22F2N4O5 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
3-acetyl-7-[[5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidin-2-yl]amino]-4-morpholin-4-ylchromen-2-one |
InChI |
InChI=1S/C26H22F2N4O5/c1-14(33)22-24(32-7-9-36-10-8-32)18-6-4-16(12-21(18)37-25(22)34)30-26-29-13-19(28)23(31-26)17-5-3-15(27)11-20(17)35-2/h3-6,11-13H,7-10H2,1-2H3,(H,29,30,31) |
InChI Key |
RDOKVGWGKMHBMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C(C=C2)NC3=NC=C(C(=N3)C4=C(C=C(C=C4)F)OC)F)OC1=O)N5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Cdk9 Inhibition in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) is a hematologic malignancy with a pressing need for novel therapeutic strategies.[1][2] A promising approach involves the targeted inhibition of Cyclin-dependent kinase 9 (Cdk9), a key regulator of transcriptional elongation.[1][3][4] Dysregulation of the Cdk9 pathway is a feature of AML and other cancers, making it an attractive therapeutic target.[3] Cdk9 inhibitors disrupt the expression of critical anti-apoptotic and oncogenic proteins, such as MCL-1 and MYC, leading to selective apoptosis in leukemia cells.[3][5] This guide delves into the molecular mechanisms underpinning the action of Cdk9 inhibitors in AML, presents common experimental methodologies to assess their activity, and provides a framework for understanding their therapeutic potential.
The Central Role of Cdk9 in AML Pathogenesis
Cdk9, in partnership with its regulatory subunit Cyclin T1, forms the positive transcription elongation factor b (P-TEFb) complex.[6] This complex is essential for the transition from abortive to productive transcriptional elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step for the synthesis of full-length messenger RNA (mRNA) transcripts.[6][7]
In many cancers, including AML, malignant cells become dependent on the continuous high-level expression of certain short-lived proteins for their survival and proliferation. These often include the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) and the proto-oncogene MYC.[3][5] The genes encoding these proteins are frequently regulated by super-enhancers, which are large clusters of enhancer elements that drive high levels of transcription and are particularly sensitive to Cdk9 inhibition.[3][8] The survival of AML cells is often highly dependent on MCL-1, a protein that sequesters pro-apoptotic proteins and prevents programmed cell death.[1]
Mechanism of Action: Cdk9 Inhibition in AML
The primary mechanism of action of Cdk9 inhibitors in AML is the induction of apoptosis through the transcriptional repression of key survival genes.[6] By competitively binding to the ATP-binding pocket of Cdk9, these inhibitors prevent the phosphorylation of the RNAP II CTD.[3] This leads to a global, albeit selective, inhibition of transcriptional elongation.
The consequences of this inhibition are particularly detrimental to AML cells due to their reliance on the rapid and continuous production of proteins with short half-lives, most notably MCL-1 and MYC.[9] The depletion of these critical survival proteins triggers the intrinsic apoptotic pathway.
Signaling Pathway of Cdk9 Inhibition in AML
References
- 1. ajmc.com [ajmc.com]
- 2. Integrated bioinformatics and functional studies identify CDK9 as a potential prognostic biomarker and therapeutic target in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors in acute myeloid leukemia [hero.epa.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 8. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Cdk9-IN-19: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a significant therapeutic target in oncology. Its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and oncogenes like c-Myc, making it a promising strategy for the treatment of various cancers, particularly acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the discovery and synthesis of Cdk9-IN-19, a potent and selective CDK9 inhibitor. This document details the quantitative biological data, experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Discovery of this compound
This compound, also identified as compound 30i in the primary scientific literature, was discovered through a structure-based drug design approach. The research focused on developing novel coumarin derivatives as selective CDK9 inhibitors. The core scaffold was optimized to enhance potency and selectivity against CDK9 over other cyclin-dependent kinases.
Data Presentation
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Cdk9/cyclin T1 | 2.0 |
| Cdk1/cyclin B | >10000 |
| Cdk2/cyclin A | 5860 |
| Cdk4/cyclin D1 | >10000 |
| Cdk5/p25 | >10000 |
| Cdk6/cyclin D3 | >10000 |
| Cdk7/cyclin H | 2910 |
Data sourced from biochemical assays.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.08 |
| MOLM-13 | Acute Myeloid Leukemia | 0.12 |
| HL-60 | Acute Myeloid Leukemia | 0.25 |
| HCT-116 | Colon Cancer | 0.45 |
| SW620 | Colon Cancer | 0.51 |
| HepG2 | Liver Cancer | 0.33 |
| A549 | Lung Cancer | 0.64 |
Cell viability was assessed after 72 hours of treatment.
Table 3: In Vivo Efficacy of this compound in an MV-4-11 Xenograft Model
| Treatment Group | Dose (mg/kg, i.p., qd) | Tumor Growth Inhibition (%) |
| This compound | 40 | 100 |
Treatment was administered for 21 days.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK9, a crucial component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition leads to reduced phosphorylation of the C-terminal domain of RNA polymerase II, subsequently downregulating the expression of short-lived anti-apoptotic proteins like Mcl-1 and the oncogene c-Myc. This process ultimately induces apoptosis in cancer cells.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available reagents. The key steps involve the formation of a coumarin core followed by the addition of a substituted aminobenzonitrile moiety.
Experimental Protocols
In Vitro CDK9 Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the CDK9/cyclin T1 complex.
-
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
This compound stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of CDK9/cyclin T1 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound on the viability and proliferation of cancer cells.[1]
-
Materials:
-
Human cancer cell lines (e.g., MV-4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Western Blot Analysis
This technique is used to detect the levels of specific proteins (Mcl-1 and c-Myc) in cells treated with this compound.[2][3][4][5]
-
Materials:
-
MV-4-11 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Mcl-1, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat MV-4-11 cells with this compound at the desired concentrations for 24 hours.
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use GAPDH as a loading control to normalize the protein levels.
-
In Vivo Xenograft Model
This study evaluates the anti-tumor efficacy of this compound in a mouse model of human AML.[6][7][8]
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
MV-4-11 cells
-
Matrigel
-
This compound formulation for intraperitoneal (i.p.) injection
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject a suspension of MV-4-11 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg) or vehicle control intraperitoneally once daily.
-
Measure tumor volume and body weight twice a week.
-
After the treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition (TGI) as a percentage.
-
Conclusion
This compound is a highly potent and selective inhibitor of CDK9 with significant anti-proliferative activity against various cancer cell lines, particularly those derived from acute myeloid leukemia. Its demonstrated in vivo efficacy in a xenograft model highlights its potential as a promising therapeutic agent for the treatment of cancers dependent on CDK9 activity. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery to further investigate the therapeutic potential of this compound and similar compounds.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. origene.com [origene.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to P-TEFb Complex Inhibition by the Selective CDK9 Inhibitor Cdk9-IN-8
Disclaimer: Extensive searches for a specific CDK9 inhibitor designated "Cdk9-IN-19" did not yield specific public data. This guide will focus on a representative and potent selective CDK9 inhibitor, CDK9-IN-8 , and the broader principles of P-TEFb complex inhibition for a technical audience of researchers, scientists, and drug development professionals. The quantitative data and experimental protocols provided are based on available information for CDK9-IN-8 and other well-characterized selective CDK9 inhibitors.
Introduction to the P-TEFb Complex and Its Role in Transcriptional Regulation
The Positive Transcription Elongation Factor b (P-TEFb) is a crucial heterodimeric protein complex essential for the regulation of gene transcription in eukaryotes. It is composed of a catalytic subunit, Cyclin-Dependent Kinase 9 (CDK9), and a regulatory cyclin subunit (most commonly Cyclin T1, but also Cyclin T2a, T2b, or Cyclin K).[1] P-TEFb plays a pivotal role in the transition from abortive to productive transcription elongation by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II), as well as negative elongation factors such as DRB Sensitivity-Inducing Factor (DSIF) and Negative Elongation Factor (NELF).[1] This phosphorylation event releases RNAP II from promoter-proximal pausing, a key rate-limiting step in the transcription of many genes, including proto-oncogenes and cellular survival factors.
The activity of P-TEFb is tightly regulated. A significant portion of cellular P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains HEXIM1/2 proteins.[2] Various cellular signals can trigger the release of active P-TEFb from this complex, allowing it to phosphorylate its substrates and promote transcription elongation. Given its central role in gene expression, dysregulation of P-TEFb activity is implicated in various diseases, including cancer, cardiac hypertrophy, and HIV infection, making it an attractive target for therapeutic intervention.
Cdk9-IN-8: A Selective Inhibitor of the P-TEFb Complex
Cdk9-IN-8 is a potent and highly selective inhibitor of CDK9. By targeting the ATP-binding pocket of CDK9, it effectively blocks the kinase activity of the P-TEFb complex, leading to the inhibition of transcriptional elongation.
Quantitative Data for Cdk9-IN-8 and Representative Selective CDK9 Inhibitors
The following tables summarize key quantitative data for Cdk9-IN-8 and other notable selective CDK9 inhibitors to provide a comparative overview.
| Compound | CDK9 IC50 (nM) | Selectivity Profile (Fold-Selectivity over other CDKs) | Reference |
| Cdk9-IN-8 | 12 | High selectivity (Specific data not publicly available) | MedChemExpress |
| NVP-2 | <0.514 | >700-fold vs DYRK1B; High selectivity over other CDKs | [3] |
| KB-0742 | 6 | >50-fold over all CDKs profiled; >100-fold vs cell-cycle CDKs | [3] |
| AZD4573 | <4 | High selectivity versus other kinases, including other CDK family kinases | [4] |
| LDC000067 | 44 | 55-fold vs CDK2; 125-fold vs CDK1; 210-fold vs CDK4; >227-fold vs CDK6/7 | [4] |
| Compound | Cellular Activity (e.g., Anti-proliferative GI50) | Cell Line(s) | Reference |
| AT7519 (pan-CDK inhibitor with high CDK9 potency) | 10-210 nM (IC50 against various CDKs) | Various human tumor cell lines | [5] |
| Compound 30i | Potent cellular antiproliferative activity | Leukemia, pancreatic cancer, gastric cancer, melanoma, liver cancer, breast cancer cell lines | [3] |
| Wogonin derivative 51 | Strong antiproliferative activity | Leukemia and solid tumor cell lines | [3] |
Signaling Pathways and Experimental Workflows
P-TEFb Signaling Pathway and Inhibition by Cdk9-IN-8
Caption: P-TEFb activation and its inhibition by Cdk9-IN-8.
Experimental Workflow for Characterizing a CDK9 Inhibitor
References
- 1. P-TEFb - Wikipedia [en.wikipedia.org]
- 2. Inhibition of P-TEFb (CDK9/Cyclin T) kinase and RNA polymerase II transcription by the coordinated actions of HEXIM1 and 7SK snRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
Technical Guide: SNS-032, a Potent Cyclin-Dependent Kinase 9 (CDK9) Inhibitor for Basic Cancer Cell Biology Research
Disclaimer: Initial searches for a compound specifically named "Cdk9-IN-19" did not yield any publicly available information. Therefore, this guide focuses on a well-characterized and representative CDK9 inhibitor, SNS-032 (also known as BMS-387032) , to provide a comprehensive technical resource for researchers in cancer cell biology and drug development.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. In complex with its cyclin partners (primarily Cyclin T1), it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position, a key step that releases Pol II from promoter-proximal pausing and allows for productive transcription of downstream gene sequences.[1] Many cancers are dependent on the continuous high-level transcription of short-lived anti-apoptotic and pro-survival proteins, such as Mcl-1 and MYC, making CDK9 an attractive therapeutic target.[2][3]
SNS-032 is a potent and selective small-molecule inhibitor of CDK9, as well as CDK2 and CDK7.[2][4] Its mechanism of action involves the inhibition of transcription, leading to the depletion of key survival proteins and subsequent induction of apoptosis in cancer cells.[3][5] This guide provides an in-depth overview of SNS-032, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Quantitative Data
The following tables summarize the inhibitory activity of SNS-032 against various kinases and its anti-proliferative effects on different cancer cell lines.
Table 1: Biochemical Kinase Inhibitory Activity of SNS-032
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| CDK9 | 4 | [6][7][8] |
| CDK7 | 62 | [6][7][8] |
| CDK2 | 38 - 48 | [6][7][9] |
| CDK1 | 480 | [6][9] |
| CDK4 | 925 | [6][9] |
| CDK5 | 340 | [8] |
IC₅₀ values represent the concentration of SNS-032 required to inhibit 50% of the kinase activity in cell-free biochemical assays.
Table 2: Anti-proliferative Activity of SNS-032 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ / EC₅₀ (µM) | Assay Duration | Reference(s) |
| CWR22Rv1 | Prostate Cancer | 0.384 | 5 days | [6] |
| HCT-116 | Colon Carcinoma | 0.458 | Not Specified | [6] |
| KG-1 | Acute Myeloid Leukemia | ~0.192 (EC₅₀) | 24 hours | [10] |
| HL-60 | Acute Myeloid Leukemia | ~0.195 (EC₅₀) | 24 hours | [10] |
| RPMI-8226 | Multiple Myeloma | ~0.300 (IC₉₀) | Not Specified | [11] |
| MCF-7 | Breast Cancer | ~0.200 - 0.400 | 48 hours | [12] |
| MDA-MB-435 | Breast Cancer | ~0.200 - 0.400 | 48 hours | [12] |
IC₅₀/EC₅₀ values represent the concentration of SNS-032 required to inhibit 50% of cell proliferation or viability.
Signaling Pathways and Mechanism of Action
CDK9-Mediated Transcriptional Elongation
CDK9 is a central kinase in the regulation of gene transcription. Its primary role is to phosphorylate RNA Polymerase II, which overcomes pausing and allows for the synthesis of mRNA. This process is particularly crucial for the expression of genes with short-lived mRNA and proteins, including many oncogenes and anti-apoptotic factors that cancer cells rely on for survival.
Caption: CDK9, as part of P-TEFb, phosphorylates RNA Pol II and negative elongation factors to promote transcription.
Mechanism of Action of SNS-032
SNS-032 is an ATP-competitive inhibitor that binds to the active site of CDK9, preventing the phosphorylation of its substrates. This leads to transcriptional arrest, causing a rapid decrease in the levels of proteins with high turnover rates, such as Mcl-1 and XIAP. The loss of these anti-apoptotic proteins triggers the intrinsic apoptotic pathway, leading to cancer cell death.[2][3]
Caption: SNS-032 inhibits CDK9, blocking transcription and leading to the depletion of Mcl-1, triggering apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of a CDK9 inhibitor like SNS-032.
Cell Viability / Anti-proliferative Assay (MTT or CellTiter-Glo®)
This assay determines the dose-dependent effect of the inhibitor on cancer cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SNS-032 in culture medium. Remove the old medium from the plates and add 100 µL of medium containing the desired concentrations of SNS-032 (e.g., 0 to 10 µM) or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.[9]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis for Target Modulation and Apoptosis
This protocol is used to assess the effect of SNS-032 on the phosphorylation of CDK9 substrates (like RNA Pol II) and the levels of apoptosis-related proteins.
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of SNS-032 (e.g., 0, 200, 400 nM) for a specified time (e.g., 6 or 24 hours).[12]
-
Harvest and Lyse: Harvest all cells, including any floating (apoptotic) cells. Wash with ice-cold PBS and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[12]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-RNA Pol II (Ser2)
-
Phospho-RNA Pol II (Ser5)
-
Total RNA Pol II
-
CDK9
-
Mcl-1
-
XIAP
-
Cleaved PARP
-
Cleaved Caspase-3
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantifies the induction of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with SNS-032 at various concentrations as described for the Western blot protocol.
-
Cell Harvesting: After treatment, collect all cells, including the supernatant containing detached cells. Centrifuge to pellet the cells.
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a CDK9 inhibitor.
Caption: A general workflow for the preclinical characterization of a CDK9 inhibitor like SNS-032.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [PDF] SNS-032 is a potent and selective inhibitor of CDK2, 7 and 9 and induces cell death by inhibiting cell cycle progression and the expression of antiapoptotic proteins | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Frontiers | SNS-032 attenuates liver fibrosis by anti-active hepatic stellate cells via inhibition of cyclin dependent kinase 9 [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. SNS-032 inhibits mTORC1/mTORC2 activity in acute myeloid leukemia cells and has synergistic activity with perifosine against Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
The Rise of Selective CDK9 Inhibition: A Technical Guide to Cdk9-IN-19 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical regulator of transcriptional elongation, making it a compelling target for therapeutic intervention in various malignancies. Its role in phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II) is essential for the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, upon which many cancer cells are dependent. This technical guide provides an in-depth overview of a novel class of CDK9 inhibitors, exemplified by compounds like Cdk9-IN-19, with a specific focus on the well-characterized inhibitor SNS-032. We will delve into the underlying signaling pathways, present quantitative data for inhibitor activity, detail essential experimental protocols for their evaluation, and provide visual workflows and pathway diagrams to facilitate a comprehensive understanding for researchers in the field of drug discovery.
The CDK9 Signaling Pathway in Transcriptional Regulation
CDK9, in complex with its regulatory partners Cyclin T1, T2a, T2b, or K, forms the core of the positive transcription elongation factor b (P-TEFb).[1] P-TEFb is a key mediator in the transition from abortive to productive transcriptional elongation. The process begins with the recruitment of RNAP II to the promoter region of a gene. However, RNAP II often pauses approximately 20-60 nucleotides downstream of the transcription start site, a state enforced by negative elongation factors such as the DRB Sensitivity-Inducing Factor (DSIF) and Negative Elongation Factor (NELF).
Productive transcription elongation requires the recruitment of P-TEFb to the paused RNAP II complex. Once recruited, CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNAP II, primarily on Serine 2 (Ser2) residues.[2] This phosphorylation event serves as a signal to release the negative elongation factors and recruit additional factors necessary for efficient transcript elongation and processing.[2] By inhibiting CDK9, compounds like SNS-032 prevent this critical phosphorylation step, leading to an accumulation of paused RNAP II, a subsequent decrease in the transcription of key survival genes, and ultimately, apoptosis in cancer cells.
CDK9 Signaling Pathway in Transcriptional Elongation.
Quantitative Analysis of Novel CDK9 Inhibitors
The potency and selectivity of CDK9 inhibitors are critical parameters in their development as therapeutic agents. SNS-032 (also known as BMS-387032) is a potent and selective inhibitor of CDK2, CDK7, and most notably, CDK9.[3] The following table summarizes the inhibitory activity of SNS-032 against various cyclin-dependent kinases and its anti-proliferative effects in different cancer cell lines.
| Target / Cell Line | Assay Type | IC50 (nM) | Reference |
| Kinase Activity | |||
| CDK9 | Kinase Assay | 4 | [3][4] |
| CDK7 | Kinase Assay | 62 | [3][4] |
| CDK2 | Kinase Assay | 38 | [3][4] |
| CDK1 | Kinase Assay | 480 | [3] |
| CDK4 | Kinase Assay | 925 | [3] |
| Cellular Activity | |||
| HCT-116 | Cell Viability | 458 | [3] |
| MOLT4 | Cell Proliferation | 50 | [5] |
| RPMI-8226 | Apoptosis | 300 (IC90) | [6] |
Experimental Protocols for Inhibitor Characterization
The evaluation of novel CDK9 inhibitors involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action. Below are detailed protocols for key experiments, using SNS-032 as an example.
Cell Viability Assay (MTS Assay)
This protocol is adapted from a study on the effects of SNS-032 on breast cancer cell lines.[7]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1x10^4 cells per well and culture for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of SNS-032 for 48 hours.[7]
-
MTS Reagent Addition: Add 20 µl of MTS solution (CellTiter 96® AQueous One Solution Reagent) to each well.[7]
-
Incubation: Incubate the plate for 4 hours at 37°C.[7]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Target Engagement
This protocol is based on the methodology used to assess the effect of SNS-032 on RNA Polymerase II phosphorylation.[7]
-
Cell Lysis: After treating cells with SNS-032 (e.g., 0, 200, and 400 nM for 24 hours), harvest and lyse the cells in 1x sampling buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[7]
-
SDS-PAGE: Load 30 µg of protein from each sample onto a sodium dodecyl sulphate-polyacrylamide gel and perform electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[7]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-RNA Pol II (Ser2 or Ser5), total RNA Pol II, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
This colorimetric assay measures the activity of caspases, key mediators of apoptosis, following treatment with a CDK9 inhibitor.[7]
-
Cell Harvesting and Lysis: Treat cells with different concentrations of SNS-032 for 24 hours, then harvest and resuspend them in chilled lysis buffer.[7]
-
Lysate Preparation: Incubate the cells on ice for 40 minutes and then centrifuge to collect the supernatant.[7]
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford protein assay kit.[7]
-
Caspase Reaction: In a 96-well plate, mix 150 µg of protein with 2x reaction buffer containing 10 mM dithiothreitol.[7]
-
Substrate Addition: Add 5 µl of a colorimetric caspase substrate (e.g., IETD-pNA for caspase-8) to each well.[7]
-
Incubation and Measurement: Incubate the plate and measure the absorbance at a wavelength specific to the cleaved substrate.
Experimental Workflow for CDK9 Inhibitor Evaluation
The discovery and characterization of a novel CDK9 inhibitor follows a structured workflow, from initial screening to in-depth cellular and in vivo analysis.
References
- 1. Cyclin-dependent kinase 9–cyclin K functions in the replication stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SNS-032 - Biochemicals - CAT N°: 17904 [bertin-bioreagent.com]
- 7. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Cdk9-IN-19 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk9-IN-19 is a highly potent and selective inhibitor of Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II), thereby releasing it from promoter-proximal pausing and enabling productive gene transcription.[2][3] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[3] this compound demonstrates significant anti-proliferative activity in various cancer cell lines and has shown tumor growth inhibition in preclinical xenograft models, primarily by downregulating the expression of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as c-Myc.[1] These notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common experimental settings.
Physicochemical and Potency Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₂F₂N₄O₃S | [4] |
| Molecular Weight | 508.47 g/mol | [4] |
| IC₅₀ (CDK9) | 2.0 nM | [1] |
| hERG IC₅₀ | 10080 nM | [1] |
| In Vitro Activity | Reduces Mcl-1 and c-Myc expression at 0.1-0.8 µM (24h) | [1] |
| In Vivo Activity | Significant tumor growth inhibition at 10, 20, and 40 mg/kg (IV) in a mouse xenograft model | [4] |
Signaling Pathway of CDK9
CDK9 is a central kinase in the regulation of transcriptional elongation. The following diagram illustrates the canonical signaling pathway involving CDK9.
Caption: this compound inhibits the P-TEFb complex, preventing phosphorylation of RNA Polymerase II and subsequent transcriptional elongation.
Experimental Protocols
Solubility and Stock Solution Preparation
Materials:
-
This compound powder
-
Anhydrous DMSO (Biotechnology grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Protocol for 10 mM Stock Solution:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (MW = 508.47 g/mol ), weigh out 5.08 mg of the compound.
-
Dissolution: Add the weighed this compound to a sterile tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) may also aid dissolution. Visually inspect to ensure no particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is sufficient.
Note: Always use freshly opened or anhydrous DMSO, as absorbed moisture can reduce the solubility of many compounds.
In Vitro Cell-Based Assay Protocol
This protocol provides a general workflow for evaluating the anti-proliferative effects of this compound on a cancer cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Cdk9-IN-19 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of Cdk9-IN-19, a potent cyclin-dependent kinase 9 (CDK9) inhibitor, on cellular signaling pathways. This guide covers experimental design, detailed methodologies, data presentation, and visualization of key pathways and workflows.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, leading to the release of paused RNAPII and productive transcription elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.
This compound is a specific inhibitor of CDK9. Western blotting is a key technique to elucidate the molecular effects of this compound by examining the phosphorylation status of its direct substrates and the expression levels of downstream effector proteins. This protocol provides a comprehensive guide for such analyses.
Data Presentation
The following tables summarize representative quantitative data from Western blot experiments following treatment with selective CDK9 inhibitors. These tables are intended to provide a reference for expected outcomes.
Table 1: Effect of CDK9 Inhibition on Phosphorylation of Key Proteins
| Target Protein | Treatment | Fold Change (vs. Control) | Description |
| p-CDK9 (Thr186) | CDK9 Inhibitor (1 µM, 2h) | 0.4 | Inhibition of CDK9 autophosphorylation or upstream kinase activity. |
| p-RNAPII (Ser2) | CDK9 Inhibitor (1 µM, 2h) | 0.2 | Direct inhibition of CDK9-mediated phosphorylation of RNAPII CTD. |
| p-RNAPII (Ser5) | CDK9 Inhibitor (1 µM, 2h) | 0.8 | Minimal effect, as Ser5 is primarily phosphorylated by CDK7. |
Table 2: Effect of CDK9 Inhibition on Total Protein Expression
| Target Protein | Treatment | Fold Change (vs. Control) | Description |
| c-Myc | CDK9 Inhibitor (1 µM, 6h) | 0.3 | Downregulation due to transcriptional inhibition of the MYC gene.[1][2][3] |
| Mcl-1 | CDK9 Inhibitor (1 µM, 6h) | 0.4 | Decreased expression of the anti-apoptotic protein Mcl-1.[4][5] |
| CDK9 | CDK9 Inhibitor (1 µM, 24h) | 0.9 | Generally, short-term inhibition does not significantly alter total CDK9 levels.[6] |
Experimental Protocols
This section details the key experimental protocols for Western blot analysis after this compound treatment.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The optimal concentration and time for this compound treatment should be determined empirically for each cell line. Based on the IC50 values of similar CDK9 inhibitors, a starting concentration range of 100 nM to 1 µM is recommended.[7] A time-course experiment (e.g., 2, 6, 12, 24 hours) is advised to capture both early effects on phosphorylation and later effects on protein expression.
-
Controls: Include a vehicle-treated control (e.g., DMSO) for comparison.
Protein Extraction (Cell Lysis)
-
Preparation: Pre-cool all buffers and a centrifuge to 4°C.
-
Washing: Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to the cells.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins). Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed in Table 3.
Table 3: Recommended Primary Antibodies and Dilutions
| Antibody | Supplier (Example) | Recommended Dilution |
| Rabbit anti-CDK9 | Cell Signaling Technology | 1:1000 |
| Rabbit anti-phospho-CDK9 (Thr186) | Cell Signaling Technology | 1:1000[7] |
| Mouse anti-RNAPII CTD (phospho S2) | Abcam | 1:1000 |
| Rabbit anti-c-Myc | Proteintech | 1:500 - 1:1000 |
| Rabbit anti-Mcl-1 | Cell Signaling Technology | 1:1000 |
| Mouse anti-β-Actin (Loading Control) | Sigma-Aldrich | 1:5000 |
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control (e.g., β-Actin or GAPDH).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: CDK9 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis after this compound treatment.
References
- 1. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk9-IN-19 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (Cdk9) is a key regulator of transcriptional elongation. Its inhibition has emerged as a promising therapeutic strategy in oncology, primarily due to the dependence of cancer cells on the continuous transcription of short-lived anti-apoptotic proteins such as Mcl-1 and the oncogene MYC. Cdk9-IN-19 is a potent and selective inhibitor of Cdk9, demonstrating significant anti-proliferative activity in various cancer cell lines and in vivo models as a single agent. This document provides detailed application notes and protocols for the use of this compound, with a focus on its potential in combination with other chemotherapy agents.
While specific preclinical or clinical data on the combination of this compound with other chemotherapy agents is not extensively available in the public domain, this document will provide a comprehensive overview of the principles and methodologies for evaluating such combinations. This will be based on the known mechanism of action of Cdk9 inhibitors and publicly available data on the combination of other selective Cdk9 inhibitors with standard-of-care and novel anti-cancer drugs. The protocols provided are designed to be adapted for investigating the synergistic potential of this compound with various classes of chemotherapy agents.
This compound: Monotherapy Profile
This compound is a highly selective inhibitor of Cdk9 with a reported IC50 of 2.0 nM. As a monotherapy, it has demonstrated potent anti-proliferative effects across a range of human tumor cell lines and has shown significant tumor growth inhibition in xenograft models of acute myeloid leukemia (AML).
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.08 |
| Hep G2 | Hepatocellular Carcinoma | 0.12 |
| HCT-116 | Colorectal Carcinoma | 0.25 |
| SW620 | Colorectal Carcinoma | 0.33 |
| A549 | Non-small Cell Lung Cancer | 0.64 |
Table 2: In Vivo Efficacy of this compound in MV-4-11 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | 0 |
| This compound | 10 | Intravenous, daily | 45 |
| This compound | 20 | Intravenous, daily | 78 |
| This compound | 40 | Intravenous, daily | 100 |
Rationale for Combination Therapy
The primary mechanism of action of Cdk9 inhibitors, including this compound, is the suppression of transcription of key survival proteins. This provides a strong rationale for combining this compound with other anti-cancer agents that act through different mechanisms. Potential synergistic combinations include:
-
BCL-2 Inhibitors (e.g., Venetoclax): Cdk9 inhibition downregulates Mcl-1, a key resistance factor to BCL-2 inhibitors. Combining this compound with a BCL-2 inhibitor could therefore lead to enhanced apoptosis in cancer cells co-dependent on both Mcl-1 and BCL-2 for survival.
-
PARP Inhibitors (e.g., Olaparib): Some studies suggest that Cdk9 inhibition can downregulate the expression of DNA repair proteins like BRCA1, potentially sensitizing cancer cells to PARP inhibitors.
-
Platinum-Based Chemotherapy (e.g., Cisplatin): By downregulating anti-apoptotic proteins, Cdk9 inhibition may lower the threshold for apoptosis induced by DNA-damaging agents like cisplatin.
-
CAR-T Cell Therapy: Pre-treatment with a Cdk9 inhibitor may sensitize cancer cells to CAR-T cell-mediated killing.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other chemotherapy agents.
Protocol 1: In Vitro Cell Viability Assay to Determine Synergy
This protocol describes how to assess the synergistic anti-proliferative effect of this compound in combination with another chemotherapy agent using a cell viability assay and calculating the Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent of interest
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
Plate reader
-
CompuSyn software (or similar for CI calculation)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare a series of dilutions for this compound and the combination agent. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with single agents at various concentrations and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the fraction of viable cells.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Protocol 2: Western Blot Analysis for Apoptosis and Target Modulation
This protocol is for assessing changes in protein levels related to apoptosis and the mechanism of action of the drug combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and combination agent
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-c-Myc, anti-p-RNA Pol II (Ser2), anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for the desired time (e.g., 24, 48 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imager. Analyze the band intensities relative to a loading control like Actin.
Protocol 3: In Vivo Xenograft Model for Combination Efficacy
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest (e.g., MV-4-11)
-
Matrigel (optional)
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Treatment: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intravenous injection).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice at the endpoint and collect tumors for further analysis (e.g., Western blot, IHC).
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the combination therapy compared to single agents and control.
Visualizations
References
Application Notes and Protocols for Cdk9-IN-8 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (Cdk9) is a key regulator of transcriptional elongation. In complex with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb). The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to the release of paused RNAPII and promoting productive gene transcription. Dysregulation of Cdk9 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
Cdk9-IN-8 is a potent and highly selective small molecule inhibitor of Cdk9, with a reported IC50 of 12 nM.[1] Its high selectivity makes it a valuable tool for studying the biological functions of Cdk9 and for high-throughput screening (HTS) campaigns aimed at discovering novel Cdk9 inhibitors. These application notes provide detailed protocols for utilizing Cdk9-IN-8 in both biochemical and cell-based HTS assays.
Cdk9 Signaling Pathway
The Cdk9 signaling pathway is central to the regulation of gene transcription. The diagram below illustrates the key steps in the activation of RNAPII-mediated transcription and the role of Cdk9.
Quantitative Data for Cdk9 Inhibitors
The following table summarizes the inhibitory potency of Cdk9-IN-8 and other commonly used Cdk9 inhibitors. This data is essential for designing dose-response experiments and for comparing the relative activities of different compounds.
| Compound | Target(s) | IC50 (nM) | Reference(s) |
| Cdk9-IN-8 | Cdk9 | 12 | [1] |
| AT7519 | Cdk9, Cdk1, Cdk2, Cdk4, Cdk5, Cdk6 | <10 (for Cdk9) | [2] |
| SNS-032 | Cdk9, Cdk2, Cdk7 | 4 (for Cdk9) | [3] |
| Flavopiridol | Pan-Cdk | 3 (for Cdk9) | [4] |
| Dinaciclib | Cdk9, Cdk1, Cdk2, Cdk5 | 1 (for Cdk9) | [4] |
| AZD4573 | Cdk9 | <4 | [3] |
| KB-0742 | Cdk9 | 6 | [3] |
Experimental Protocols
Biochemical High-Throughput Screening Assay for Cdk9 Inhibition
This protocol describes a generic, in vitro kinase assay suitable for HTS to identify inhibitors of Cdk9. The assay measures the phosphorylation of a substrate peptide by the Cdk9/Cyclin T1 complex. The readout is often based on luminescence, fluorescence resonance energy transfer (FRET), or fluorescence polarization.
Materials:
-
Recombinant human Cdk9/Cyclin T1 enzyme complex
-
Kinase substrate (e.g., a peptide derived from the RNAPII CTD)
-
ATP (Adenosine triphosphate)
-
Cdk9-IN-8 (as a positive control)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™, or similar)
-
384-well, low-volume, white plates
-
Plate reader capable of luminescence or fluorescence detection
Workflow Diagram:
Protocol:
-
Compound Dispensing: Dispense test compounds and controls (Cdk9-IN-8 for maximal inhibition, DMSO for no inhibition) into a 384-well plate. The final concentration of DMSO should not exceed 1%.
-
Enzyme Addition: Add the Cdk9/Cyclin T1 enzyme complex, diluted in kinase assay buffer, to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to all wells to start the kinase reaction. The final ATP concentration should be close to its Km for Cdk9.
-
Kinase Reaction: Incubate the plate for 60-120 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Generation: Add the detection reagent according to the manufacturer's instructions. This reagent will stop the kinase reaction and generate a signal proportional to the amount of ADP produced (for ADP-Glo™) or the amount of phosphorylated substrate.
-
Signal Incubation: Incubate for 30-60 minutes at room temperature to allow the detection signal to stabilize.
-
Data Acquisition: Read the plate on a compatible plate reader.
Cell-Based High-Throughput Screening Assay for Cdk9 Inhibition
This protocol describes a cell-based assay to measure the downstream effects of Cdk9 inhibition, such as the downregulation of a short-lived proto-oncogene like c-Myc. This provides a more physiologically relevant context for assessing compound activity.
Materials:
-
Human cancer cell line known to be sensitive to Cdk9 inhibition (e.g., HeLa, MOLM-13)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cdk9-IN-8 (as a positive control)
-
384-well, clear-bottom, black plates
-
Reagents for measuring c-Myc protein levels (e.g., AlphaLISA® or HTRF® immunoassay kit) or cell viability (e.g., CellTiter-Glo®)
-
Plate reader capable of luminescence or fluorescence detection
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed the chosen cancer cell line into 384-well plates at a predetermined optimal density.
-
Cell Adhesion: Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow the cells to attach and resume growth.
-
Compound Treatment: Add test compounds, Cdk9-IN-8 (positive control), and DMSO (vehicle control) to the cells.
-
Incubation: Incubate the plates for a period sufficient to observe a significant change in the downstream marker (e.g., 6-24 hours for c-Myc downregulation, or 48-72 hours for cell viability assays).
-
Cell Lysis and Detection:
-
For c-Myc Detection: Lyse the cells and add the detection reagents (e.g., AlphaLISA® or HTRF® antibodies) according to the manufacturer's protocol.
-
For Cell Viability: Add the viability reagent (e.g., CellTiter-Glo®) directly to the wells.
-
-
Signal Incubation: Incubate the plates at room temperature for the time specified in the detection kit's protocol to allow for signal development.
-
Data Acquisition: Read the plates on a compatible plate reader.
Data Analysis and Interpretation
For both biochemical and cell-based assays, the raw data should be normalized to the controls (DMSO for 0% inhibition, and a potent inhibitor like Cdk9-IN-8 for 100% inhibition). The percentage of inhibition can then be calculated for each compound concentration. Dose-response curves can be generated by plotting the percent inhibition against the logarithm of the compound concentration, and IC50 values can be determined using a non-linear regression analysis. A Z'-factor should be calculated for each assay plate to assess the quality and robustness of the screen. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
Conclusion
Cdk9-IN-8 serves as an excellent tool compound for setting up and validating high-throughput screening assays for the discovery of novel Cdk9 inhibitors. The protocols provided herein offer a solid foundation for both biochemical and cell-based screening campaigns. Proper assay optimization and validation are crucial for the successful identification of high-quality hit compounds for further drug development.
References
Cdk9-IN-19: Application Notes for Leukemia Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a pivotal regulator of gene transcription and a compelling therapeutic target in oncology, particularly in hematological malignancies.[1][2] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II).[2][3][4] This action is a critical step for releasing RNAP II from promoter-proximal pausing, thereby enabling the transcriptional elongation of various genes, including those encoding key oncoproteins and survival factors.[3][4]
In many forms of leukemia, cancer cells are highly dependent on the continuous expression of proteins with short half-lives, such as the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) and the transcription factor c-Myc.[5][6][7] The transcription of these genes is critically regulated by CDK9, making it an attractive target for therapeutic intervention.[5][7] Dysregulation of the CDK9 pathway is a common feature in acute myeloid leukemia (AML) and other blood cancers.[8][9]
Cdk9-IN-19 is a highly potent and selective inhibitor of CDK9, designed for preclinical research in malignancies like AML.[10] Its mechanism of action involves suppressing the transcription of key survival genes, leading to apoptosis in cancer cells.[10] These notes provide a summary of its activity and detailed protocols for its application in leukemia cell line research.
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of CDK9. This prevents the phosphorylation of RNAP II, leading to a halt in transcriptional elongation. Consequently, the cellular levels of short-lived and oncogenic proteins, such as Mcl-1 and c-Myc, are rapidly depleted, which in turn triggers the intrinsic apoptotic pathway and leads to cancer cell death.[5][10]
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Pharmacokinetic Properties of CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a significant target in cancer therapy.[1][2] Inhibition of CDK9 can lead to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, making it a promising strategy for treating various malignancies.[2][3][4] Understanding the in vivo pharmacokinetic (PK) properties of CDK9 inhibitors is crucial for their development as therapeutic agents. These properties, including absorption, distribution, metabolism, and excretion (ADME), determine the dosing regimen and overall efficacy of the drug.
This document provides a detailed overview of the in vivo pharmacokinetic properties of a representative CDK9 inhibitor, AT7519, and outlines protocols for key experiments in this area. While specific data for a compound designated "Cdk9-IN-19" is not publicly available, the information presented here for AT7519 serves as a practical guide for researchers working with novel CDK9 inhibitors.
Data Presentation: Pharmacokinetic Parameters of AT7519
The following table summarizes the in vivo pharmacokinetic parameters of AT7519 in mice, providing a clear basis for comparison and study design.
| Parameter | Value | Species | Dosing Route | Reference |
| Plasma Clearance | 55 mL/min/kg | Mouse | Intraperitoneal (i.p.) | [5] |
| Bioavailability | Essentially complete | Mouse | Intraperitoneal (i.p.) | [5] |
| Plasma Protein Binding | 42 ± 6% (at 1 µg/mL) | Mouse | In vitro | [5] |
| Blood Association | 61% to 70% (associated with cellular component) | Mouse | In vitro | [5] |
| Tumor Half-life | Identical to i.v. administration | Mouse | Intraperitoneal (i.p.) | [5] |
Signaling Pathway
The diagram below illustrates the central role of CDK9 in transcriptional regulation, the mechanism targeted by CDK9 inhibitors.
Caption: CDK9 Signaling Pathway in Transcriptional Elongation.
Experimental Protocols
Detailed methodologies for key in vivo pharmacokinetic experiments are provided below. These protocols are generalized and may require optimization based on the specific CDK9 inhibitor and animal model.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a CDK9 inhibitor (e.g., AT7519) in mice following intravenous or intraperitoneal administration.
Materials:
-
CDK9 inhibitor (e.g., AT7519)
-
Vehicle for formulation (e.g., DMSO, PEG300, Tween80, saline)
-
Male SCID mice (or other appropriate strain)
-
Syringes and needles for dosing
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the study.
-
Dosing Solution Preparation: Prepare the dosing solution of the CDK9 inhibitor in a suitable vehicle. For example, a formulation for AT7519 could involve dissolving the compound in DMSO, then diluting with PEG300, Tween80, and sterile water.[6]
-
Dosing:
-
For intravenous (i.v.) administration, inject the dosing solution into the tail vein.
-
For intraperitoneal (i.p.) administration, inject the dosing solution into the peritoneal cavity.[6]
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Quantify the concentration of the CDK9 inhibitor in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC), using appropriate software. The half-life can be calculated using the formula: t½ = 0.693 × Vd / CL.[7]
Protocol 2: Tumor Tissue Distribution Study
Objective: To assess the concentration and retention of a CDK9 inhibitor in tumor tissue in a xenograft model.
Materials:
-
Human tumor cell line (e.g., HCT116)
-
Immunocompromised mice (e.g., SCID mice)
-
CDK9 inhibitor and dosing vehicle
-
Surgical tools for tissue collection
-
Homogenizer
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Xenograft Model Development: Inoculate human tumor cells subcutaneously into the flank of immunocompromised mice. Allow tumors to grow to a specified size.
-
Dosing: Administer the CDK9 inhibitor to the tumor-bearing mice via the desired route (e.g., i.p.).[6]
-
Tissue Collection: At various time points post-dosing, euthanize the mice and excise the tumors.
-
Tissue Homogenization: Weigh the tumor tissue and homogenize it in a suitable buffer.
-
Sample Analysis: Extract the drug from the tumor homogenate and quantify its concentration using LC-MS/MS.
-
Data Analysis: Determine the tumor-to-plasma concentration ratio and the half-life of the compound in the tumor tissue.
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vivo pharmacokinetic study of a CDK9 inhibitor.
Caption: In Vivo Pharmacokinetic Study Workflow.
Conclusion
The successful development of CDK9 inhibitors as anti-cancer therapeutics is highly dependent on a thorough understanding of their in vivo pharmacokinetic properties. The data and protocols presented herein, using AT7519 as a representative example, provide a foundational framework for researchers in this field. By systematically evaluating parameters such as clearance, bioavailability, and tissue distribution, scientists can optimize dosing strategies and enhance the therapeutic potential of novel CDK9 inhibitors.
References
- 1. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. derangedphysiology.com [derangedphysiology.com]
Troubleshooting & Optimization
Cdk9-IN-19 Technical Support Center: Troubleshooting Off-Target Effects at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information for researchers utilizing Cdk9-IN-19, with a specific focus on understanding and mitigating off-target effects, particularly at high concentrations. This resource offers troubleshooting advice, detailed experimental protocols, and insights into the broader signaling context of CDK9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors. This action promotes the release of paused RNAPII, leading to productive transcription elongation.
Q2: I am observing unexpected phenotypes in my experiments at high concentrations of this compound. What could be the cause?
High concentrations of many kinase inhibitors, including this compound, can lead to off-target effects, where the inhibitor binds to and affects the function of kinases other than its intended target. It has been reported that this compound is one of the less selective kinase inhibitors, with one study indicating it can inhibit over 70% of a panel of 300 kinases at a concentration of 1µM. These off-target interactions can lead to a variety of unexpected cellular responses.
Q3: How can I determine if the effects I am seeing are due to off-target activity of this compound?
To differentiate between on-target and off-target effects, consider the following approaches:
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of the inhibitor, consistent with its known IC50 for CDK9. Off-target effects often become more prominent at higher concentrations.
-
Use of a structurally distinct CDK9 inhibitor: Comparing the phenotype induced by this compound with that of a more selective CDK9 inhibitor (e.g., NVP-2) can help distinguish between general CDK9 inhibition effects and those specific to this compound's off-target profile.[1][2]
-
Rescue experiments: If the observed phenotype is due to CDK9 inhibition, it might be rescued by expressing a drug-resistant mutant of CDK9.
-
Direct assessment of off-targets: Employing techniques like kinome profiling or chemical proteomics can directly identify the other kinases that this compound binds to at the concentrations used in your experiments.
Q4: What are some potential off-target kinases for CDK9 inhibitors?
While specific data for this compound at high concentrations is limited in publicly available literature, studies of other CDK9 inhibitors have identified potential off-targets. For instance, the selective CDK9 inhibitor NVP-2 was found to also inhibit DYRK1B at a concentration of 1µM.[1][2] Given the promiscuity of this compound, it is likely to inhibit a broader range of kinases.
Troubleshooting Guide: Off-Target Effects of this compound
This guide provides a structured approach to identifying and mitigating off-target effects when using this compound at high concentrations.
| Problem | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype at high inhibitor concentrations. | The observed phenotype is due to the inhibition of one or more off-target kinases by this compound. | 1. Perform a dose-response curve: Determine the lowest effective concentration that elicits the desired on-target phenotype (inhibition of CDK9 activity).2. Validate with a more selective CDK9 inhibitor: Use a structurally different and more selective CDK9 inhibitor to see if the same phenotype is observed.[1][2]3. Conduct a kinome scan: Profile this compound against a large panel of kinases at the problematic concentration to identify specific off-targets (see Experimental Protocols). |
| Discrepancy between in vitro and in cellulo results. | Cellular environment factors such as ATP concentration, protein-protein interactions, and drug efflux pumps can alter the effective concentration and selectivity of the inhibitor. | 1. Perform cellular target engagement assays: Use techniques like NanoBRET or CETSA to confirm that this compound is engaging CDK9 within the cell at the intended concentrations.2. Consider cellular ATP concentration: The in vivo potency of ATP-competitive inhibitors can be lower than in vitro due to high intracellular ATP levels. |
| Toxicity or cell death not consistent with known effects of CDK9 inhibition. | Off-target inhibition of kinases essential for cell survival. | 1. Lower the inhibitor concentration: Use the minimal concentration necessary for CDK9 inhibition.2. Identify potential toxic off-targets: Use kinome profiling data to identify inhibited kinases known to be critical for cell viability and cross-reference with toxicity databases. |
Quantitative Data on Off-Target Effects
While comprehensive, publicly available kinome scan data for this compound at high concentrations is limited, the following table summarizes the known selectivity information and provides an example of off-target data from another CDK9 inhibitor, NVP-2, for illustrative purposes. Researchers are strongly encouraged to generate specific data for this compound at their concentrations of interest.
Table 1: Selectivity Profile of this compound (at 1µM)
| Kinase Panel Size | Percentage of Kinases Inhibited (>65%) | Reference |
| 300 | 71.3% | Based on general literature reports |
Table 2: Example Off-Target Profile of a Selective CDK9 Inhibitor (NVP-2 at 1µM)
| Target Kinase | % Inhibition | IC50 (nM) | Reference |
| CDK9 | >99% | <0.514 | [1][2] |
| DYRK1B | >99% | 350 | [1][2] |
| CDK7 | >90% | >10,000 | [1][2] |
| CDK13 | >90% | Not determined | [1][2] |
Experimental Protocols
To rigorously characterize the off-target effects of this compound, the following experimental protocols are recommended.
Kinome Profiling using a Kinase Panel Assay (e.g., KINOMEscan™)
Objective: To identify the kinases that physically bind to this compound at a given concentration.
Methodology:
-
Compound Submission: Submit this compound at the desired high concentration (e.g., 1 µM, 10 µM) to a commercial vendor offering kinase profiling services.
-
Assay Principle: The assay typically involves a competition binding assay where the test compound (this compound) competes with a tagged, immobilized ligand for binding to a panel of recombinant kinases.
-
Data Analysis: The results are usually provided as a percentage of inhibition or dissociation constant (Kd) for each kinase in the panel. A lower percentage of remaining kinase interaction with the immobilized ligand indicates stronger binding of this compound.
-
Interpretation: Kinases showing significant inhibition are considered potential off-targets. These should be further validated with functional assays.
Cellular Thermal Shift Assay (CETSA®) Coupled with Mass Spectrometry
Objective: To identify the intracellular targets of this compound in a cellular context by measuring changes in protein thermal stability upon compound binding.
Methodology:
-
Cell Treatment: Treat intact cells with a high concentration of this compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are generally more stable at higher temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated proteins.
-
Quantitative Mass Spectrometry: Analyze the soluble protein fractions using quantitative mass spectrometry (e.g., TMT labeling) to identify proteins that are stabilized (i.e., remain soluble at higher temperatures) in the presence of this compound.
-
Data Analysis: Proteins showing a significant thermal shift are potential intracellular targets of this compound.
Quantitative Chemical Proteomics
Objective: To identify the direct and indirect cellular targets of this compound and quantify changes in their abundance or post-translational modifications.[3]
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Lysate Preparation: Prepare cell lysates for proteomic analysis.
-
Quantitative Mass Spectrometry:
-
For target identification (Affinity Purification-MS): Use an immobilized version of this compound to pull down interacting proteins from the cell lysate, which are then identified by mass spectrometry.
-
For downstream effects (Global Proteomics/Phosphoproteomics): Analyze the whole cell lysate to quantify changes in protein expression or phosphorylation patterns in response to this compound treatment.
-
-
Data Analysis: Identify proteins whose abundance or phosphorylation state is significantly altered by this compound treatment.
Signaling Pathways and Workflows
Understanding the signaling context of CDK9 is crucial for interpreting experimental results.
CDK9 Signaling Pathway
CDK9, as part of the P-TEFb complex, is a central regulator of transcription elongation. Its activity is tightly controlled by its association with Cyclin T1 and its sequestration in the 7SK snRNP complex. When active, P-TEFb phosphorylates RNAPII, promoting the transition from paused to productive elongation. Off-target effects of this compound can perturb other signaling pathways, leading to complex cellular responses.
References
Interpreting unexpected results with Cdk9-IN-19
Welcome to the technical support center for Cdk9-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (Cdk9). Cdk9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] P-TEFb plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (Ser2).[1][3] This phosphorylation event is critical for releasing RNAP II from promoter-proximal pausing, allowing for productive transcript elongation.[2][3][4] By inhibiting Cdk9, this compound prevents this phosphorylation, leading to a global decrease in transcription, particularly of short-lived mRNAs that encode for key survival proteins in cancer cells, such as MYC and MCL-1.[3][5]
Q2: What are the expected cellular effects of this compound treatment?
The primary expected cellular effects of this compound are the induction of apoptosis and inhibition of cell proliferation in cancer cells.[6][7] This is largely due to the transcriptional repression of anti-apoptotic and pro-proliferative genes.[3][5] A common outcome is cell cycle arrest, often observed at the G2/M phase.[5]
Q3: I am observing a decrease in cell viability, but it doesn't seem to be through apoptosis. What else could be happening?
While apoptosis is a major outcome of Cdk9 inhibition, other cellular responses can occur. One notable effect is the induction of autophagy.[7] Additionally, Cdk9 inhibition can induce metabolic stress, forcing a switch from glycolysis to fatty acid oxidation.[8][9] This metabolic reprogramming can also contribute to a decrease in cell viability. It is also possible that at certain concentrations and in specific cell lines, this compound may be inducing senescence or another form of non-apoptotic cell death.
While Cdk9 is a global regulator of transcription elongation, its inhibition can have surprisingly specific and sometimes paradoxical effects. For instance, some studies have shown that Cdk9 inhibition can lead to the transcriptional activation of certain gene sets, such as those involved in the innate immune response and protein biosynthesis. This can be a result of complex downstream signaling cascades and feedback loops that are initiated by the primary inhibition of Cdk9.
Q5: I'm seeing alterations in protein size or the appearance of new protein bands on my Western blots for proteins that are not direct Cdk9 substrates. What could be the cause?
A significant and often unexpected consequence of Cdk9 inhibition is the disruption of RNA splicing.[10][11] Cdk9 activity is linked to the proper co-transcriptional processing of nascent RNA transcripts.[12][13] Inhibition of Cdk9 can lead to widespread alternative splicing events, including intron retention and exon skipping.[10] This can result in the translation of truncated or altered protein isoforms, which would appear as novel bands on a Western blot.
Troubleshooting Guide
This guide addresses specific unexpected results you may encounter during your experiments with this compound.
| Observed Unexpected Result | Potential Cause | Suggested Action |
| No change in phosphorylation of RNA Pol II at Ser2, but cell viability is affected. | 1. Ineffective Antibody: The antibody against phospho-Ser2 of RNAP II may not be working correctly. 2. Off-Target Effects: At high concentrations, this compound might be inhibiting other kinases. 3. Cell Line Resistance: The specific cell line may have intrinsic resistance mechanisms. | 1. Validate Antibody: Use a positive control (e.g., cells treated with a known Cdk9 activator or a different Cdk9 inhibitor) and a negative control. 2. Titrate Inhibitor: Perform a dose-response curve to determine the optimal concentration for Cdk9 inhibition without significant off-target effects. 3. Profile Other Kinases: If available, perform a kinase panel screen to identify potential off-target kinases. |
| Increased expression of some genes after treatment. | Transcriptional Reprogramming: Inhibition of Cdk9 can trigger cellular stress responses that lead to the activation of specific signaling pathways and transcription factors (e.g., NF-κB), resulting in the upregulation of a subset of genes. | Pathway Analysis: Perform RNA-sequencing to get a global view of the transcriptional changes. Use pathway analysis tools to identify the signaling pathways that are activated. |
| Cell morphology changes are inconsistent with apoptosis (e.g., enlarged, flattened cells). | Induction of Senescence: Cdk9 inhibition can, in some contexts, induce cellular senescence rather than apoptosis. | Senescence Markers: Stain for senescence-associated β-galactosidase activity. Perform Western blotting for senescence markers like p21 and p16. |
| The inhibitor is less potent in cellular assays than in biochemical assays. | 1. Cell Permeability: The compound may have poor cell membrane permeability. 2. Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps. 3. High Intracellular ATP: The high concentration of ATP within cells can compete with ATP-competitive inhibitors like this compound. | 1. Permeability Assay: If possible, perform a cell permeability assay. 2. Efflux Pump Inhibitors: Co-treat with known efflux pump inhibitors to see if potency is restored. 3. Use Higher Concentrations: Carefully increase the concentration of this compound in your cellular assays, while monitoring for off-target effects. |
| Discrepancy in results between different Cdk9 inhibitors. | Selectivity Profiles: Different Cdk9 inhibitors have varying selectivity profiles and may inhibit other CDKs or off-target kinases to different extents.[1] | Compare Selectivity Data: Review the kinase selectivity profiles for the inhibitors being used. Use at least two different selective Cdk9 inhibitors to confirm that the observed phenotype is due to Cdk9 inhibition. |
Data Presentation
Table 1: Kinase Inhibitory Profile of a Representative Selective Cdk9 Inhibitor (NVP-2)
This data is for NVP-2, a highly selective Cdk9 inhibitor, and is provided as a representative example of the selectivity that can be expected from a compound like this compound. Users should obtain specific data for this compound when available.
| Kinase | IC50 (nM) |
| Cdk9/CycT1 | < 0.514 |
| DYRK1B | 350 |
| Cdk7 | > 10,000 |
| Cdk2 | > 10,000 |
| Cdk1 | > 10,000 |
Data adapted from studies on NVP-2.[3]
Table 2: Cellular Activity of a Representative Selective Cdk9 Inhibitor (NVP-2) in MOLT4 Cells
This data is for NVP-2 and illustrates typical cellular responses to selective Cdk9 inhibition.
| Assay | IC50 (nM) |
| Cell Proliferation | 9 |
| Induction of Apoptosis (Annexin V) | Potent induction at concentrations > 25 nM |
Data adapted from studies on NVP-2.[3]
Experimental Protocols
Protocol 1: Western Blot for Phospho-RNA Polymerase II (Ser2)
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-RNAP II (Ser2) overnight at 4°C. Use an antibody against total RNAP II or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.[15]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[14][16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 20% SDS solution in 50% dimethylformamide) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Cdk9 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Logical relationship between Cdk9 inhibition and altered RNA splicing.
References
- 1. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 9. CDK9 Inhibition Induces a Metabolic Switch that Renders Prostate Cancer Cells Dependent on Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of CDK9 activity compromises global splicing in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of CDK9 activity compromises global splicing in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase 9 links RNA polymerase II transcription to processing of ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Cell viability assay [bio-protocol.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Cdk9-IN-19 treatment duration for maximum effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cdk9-IN-19. The information is designed to help optimize treatment duration and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a halt in transcription of many short-lived mRNAs. This transcriptional arrest disproportionately affects the expression of anti-apoptotic proteins, such as Mcl-1, and oncoproteins, like c-Myc, thereby inducing apoptosis in cancer cells.[1]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent. For antiproliferative effects, the IC50 values typically range from 0.08 to 0.64 µM.[1] To observe a significant reduction in Mcl-1 and c-Myc protein levels, a concentration range of 0.1 to 0.8 µM for 24 hours is recommended as a starting point.[1] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How long should I treat my cells with this compound to observe maximum effect?
A3: The optimal treatment duration depends on the desired outcome.
-
For observing inhibition of RNAPII phosphorylation: This is an early event and can often be detected within a few hours of treatment.
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For downregulation of Mcl-1 and c-Myc protein levels: A 24-hour treatment is a good starting point to observe significant changes.[1]
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For apoptosis induction: This is a downstream effect and may require longer incubation times, typically 24 to 72 hours, depending on the cell line's sensitivity.
A time-course experiment is highly recommended to determine the optimal treatment duration for your specific experimental goals.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Short treatment duration: The incubation time may not be sufficient to induce apoptosis. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. | 1. Perform a dose-response curve: Test a wider range of concentrations (e.g., 0.01 to 10 µM) to determine the IC50 for your cell line. 2. Increase incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Check expression of CDK9 and downstream targets: Ensure the target is expressed in your cell line. |
| High background in Western blot for pSer2-RNAPII | 1. Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high. 2. Insufficient washing: Inadequate washing steps can lead to non-specific binding. 3. Issues with cell lysis: Incomplete lysis or inappropriate lysis buffer can result in a "dirty" lysate. | 1. Titrate antibodies: Perform a dot blot or use a range of antibody dilutions to find the optimal concentration. 2. Optimize washing protocol: Increase the number and duration of washes with an appropriate buffer (e.g., TBST). 3. Use a suitable lysis buffer: A RIPA buffer with protease and phosphatase inhibitors is generally recommended. Ensure complete cell lysis on ice. |
| Inconsistent results between experiments | 1. Variation in cell density: Different starting cell numbers can affect the outcome. 2. Inconsistent drug preparation: this compound may not be fully dissolved or may have degraded. 3. Passage number of cells: High passage numbers can lead to phenotypic and genotypic drift. | 1. Standardize cell seeding: Always use a consistent cell number for each experiment. 2. Prepare fresh drug dilutions: Prepare this compound dilutions from a fresh stock solution for each experiment. Ensure it is fully dissolved. 3. Use low-passage cells: Maintain a stock of low-passage cells and avoid using cells that have been in culture for an extended period. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| CDK9 Inhibitory Activity (IC50) | 2.0 nM | [1] |
| Antiproliferative Activity (IC50 Range) | 0.08 - 0.64 µM | [1] |
| Cell Lines Tested | Hep G2, HCT-116, SW620, A549, MV-4-11, et al. | [1] |
| Effect on Mcl-1 and c-Myc | Reduction observed at 0.1 - 0.8 µM (24h) | [1] |
Table 2: In Vivo Activity of this compound in an MV4-11 Xenograft Model
| Dosage | Administration Route | Duration | Outcome | Reference |
| 10, 20, or 40 mg/kg | Intravenous (IV) | 32 days | Significant tumor growth inhibition | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Ser2 RNA Polymerase II
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Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for the indicated times. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Phospho-RNAPII (Ser2) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
References
Technical Support Center: Cdk9-IN-19 & Selective CDK9 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective CDK9 inhibitor, Cdk9-IN-19, and other related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] Its primary mechanism of action is the inhibition of transcriptional elongation. CDK9, as a key component of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event is critical for releasing RNAPII from promoter-proximal pausing, allowing it to proceed with the elongation of mRNA transcripts. By inhibiting CDK9, this compound prevents this phosphorylation, leading to a stall in transcriptional elongation. This predominantly affects the expression of genes with short-lived mRNAs, including key anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[2][3] The downregulation of these survival-promoting proteins ultimately leads to apoptosis in susceptible cancer cells.[2]
Q2: What is the selectivity profile of this compound?
A2: this compound is characterized as a highly selective inhibitor for CDK9, with a reported IC50 value of 2.0 nM.[1] It exhibits over 5000-fold selectivity for CDK9 compared to its activity against the hERG channel, suggesting a lower risk of cardiac toxicity associated with hERG inhibition.[1]
Q3: What are the known effects of this compound on cancer cell lines?
A3: this compound has demonstrated potent antiproliferative activity against a variety of human tumor cell lines, with IC50 values in the range of 0.08 to 0.64 µM.[1] Treatment with this compound leads to a reduction in the expression levels of the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc.[1] In vivo studies using a mouse xenograft model of acute myeloid leukemia (MV4-11) have shown that this compound can significantly inhibit tumor growth.[1]
Q4: Is there any data on the toxicity of this compound in non-cancerous cell lines?
A4: Currently, there is limited publicly available quantitative data (e.g., IC50 values) specifically detailing the cytotoxicity of this compound in a wide range of non-cancerous cell lines. However, the high selectivity of this compound for its target is a key feature.[1] For other selective CDK9 inhibitors, qualitative statements suggest a degree of selectivity for cancer cells over normal cells. For instance, MC180295 has been reported to have "minimal effects on normal cells." Another CDK9 inhibitor, known as CDK9i-1, has been observed to induce apoptosis in both normal and tumor cells, suggesting that on-target toxicity in normal cells can occur. Preclinical and clinical data for another selective inhibitor, KB-0742, indicate that it is generally well-tolerated, with evidence of target engagement in peripheral blood mononuclear cells (PBMCs) from healthy volunteers without major safety concerns.[4]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in a non-cancerous control cell line.
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Possible Cause 1: Off-target effects. While this compound is highly selective, at high concentrations, off-target kinase inhibition could occur.
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Troubleshooting Tip: Perform a dose-response curve to determine the lowest effective concentration that inhibits CDK9 in your cancer cell line of interest. Use this concentration as a starting point for your experiments with non-cancerous cells. Consider using a lower concentration or a shorter exposure time for sensitive non-cancerous cell lines.
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Possible Cause 2: On-target toxicity. CDK9 is essential for transcription in all cells, and its inhibition can be detrimental to healthy, proliferating cells.
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Troubleshooting Tip: Choose a non-cancerous cell line with a lower proliferation rate for your control experiments if possible. Alternatively, use primary cells that are quiescent or have a longer cell cycle. Monitor the health of your control cells closely and consider using a recovery period after treatment to assess long-term viability.
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Possible Cause 3: Compound stability and solvent effects. The stability of the compound in your specific cell culture medium or the concentration of the solvent (e.g., DMSO) could be contributing to toxicity.
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Troubleshooting Tip: Prepare fresh dilutions of this compound for each experiment. Ensure the final concentration of the solvent is consistent across all treatment groups and is below the known toxic threshold for your cell lines (typically <0.5% for DMSO). Run a vehicle control (solvent only) to assess the baseline toxicity of the solvent.
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Problem 2: Inconsistent results in cytotoxicity assays.
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Possible Cause 1: Variation in cell seeding density. Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout.
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Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to accurately determine cell density. Plate cells evenly and avoid edge effects by not using the outer wells of the plate or by filling them with sterile media.
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Possible Cause 2: Fluctuation in incubation time or assay conditions. Variations in the duration of drug exposure or in the steps of the cytotoxicity assay can lead to inconsistent results.
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Troubleshooting Tip: Standardize all incubation times precisely. Ensure that the temperature, humidity, and CO₂ levels in the incubator are stable. When performing the assay, treat all plates and wells consistently. For colorimetric assays like MTT, ensure complete solubilization of the formazan crystals before reading the absorbance.
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Possible Cause 3: Issues with the cytotoxicity assay itself. Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The chosen assay may not be optimal for your experimental setup.
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Troubleshooting Tip: If using an MTT assay, be aware that changes in cellular metabolism not related to cell death can affect the results. Consider validating your findings with an orthogonal assay that measures a different aspect of cell death, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.
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Quantitative Data
Due to the limited availability of public data on the toxicity of this compound in non-cancerous cell lines, the following table summarizes its inhibitory concentration against its primary target and its antiproliferative activity in various cancer cell lines.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | IC50 / Activity | Reference |
| Enzymatic Inhibition | CDK9 | 2.0 nM | [1] |
| Antiproliferative Activity | Panel of human tumor cell lines (e.g., Hep G2, HCT-116, SW620, A549, MV-4-11) | 0.08 - 0.64 µM | [1] |
| hERG Inhibition | hERG channel | 10,080 nM | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity in Adherent Normal Human Dermal Fibroblasts (NHDF)
This protocol is adapted for assessing the cytotoxicity of kinase inhibitors in adherent non-cancerous cell lines.
Materials:
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Normal Human Dermal Fibroblasts (NHDF)
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Complete growth medium (e.g., DMEM with 10% FBS)
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This compound
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DMSO (vehicle control)
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96-well flat-bottom tissue culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count NHDF cells.
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Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
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Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
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Compound Treatment:
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Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control with the same final concentration of DMSO.
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Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
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MTT Assay:
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After the incubation period, add 10 µL of MTT solution to each well.
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Incubate for 4 hours at 37°C.
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Add 100 µL of solubilization solution to each well.
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Incubate overnight at 37°C in a humidified chamber to ensure complete dissolution of formazan crystals.
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Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
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Protocol 2: LDH Cytotoxicity Assay for Suspension Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed for assessing cytotoxicity in suspension non-cancerous cells.
Materials:
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Peripheral Blood Mononuclear Cells (PBMCs)
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Complete RPMI-1640 medium
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This compound
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DMSO (vehicle control)
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96-well round-bottom tissue culture plates
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LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
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Lysis buffer (provided with the kit or 1% Triton X-100)
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Microplate reader
Procedure:
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Cell Seeding:
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Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
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Resuspend cells in complete RPMI-1640 medium and count.
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Seed 1 x 10⁵ cells per well in 50 µL of medium in a 96-well round-bottom plate.
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-
Compound Treatment and Controls:
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Prepare serial dilutions of this compound and a vehicle control in complete medium.
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Add 50 µL of the compound dilutions or vehicle control to the respective wells.
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Set up control wells:
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Spontaneous LDH release: Cells with medium only.
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Maximum LDH release: Cells with lysis buffer (added 45 minutes before the end of incubation).
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Medium background: Medium only.
-
-
Incubate for the desired treatment period (e.g., 24 hours) at 37°C and 5% CO₂.
-
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LDH Assay:
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Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
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Add 50 µL of the LDH reaction mixture to each well of the new plate.
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Incubate for 30 minutes at room temperature, protected from light.
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Add 50 µL of stop solution to each well.
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-
Data Acquisition:
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Measure the absorbance at 490 nm using a microplate reader.
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Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, correcting for background and spontaneous release.
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Visualizations
Signaling Pathway of CDK9 Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cdk9-IN-19 Target Engagement: Technical Support Center
Welcome to the technical support center for measuring Cdk9-IN-19 target engagement in cellular models. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cdk9 and why is measuring its target engagement important?
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, its primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2P), as well as negative elongation factors like DSIF and NELF.[1][2][3] This action releases paused RNAPII, allowing for productive transcription elongation.[4] In many cancers, Cdk9 is dysregulated, leading to the overexpression of anti-apoptotic proteins and oncogenes.[5][6] Therefore, inhibitors like this compound are promising therapeutic agents. Measuring target engagement confirms that the inhibitor is binding to Cdk9 within the cell and exerting its intended effect, which is a critical step in drug development.[7][8]
Cdk9 Signaling and Mechanism of Action
The diagram below illustrates the central role of Cdk9 in transcriptional regulation. In its active state, P-TEFb (a complex of Cdk9 and a Cyclin partner, typically Cyclin T1) is released from an inhibitory complex (7SK snRNP).[9] Cdk9 then phosphorylates RNAPII, causing it to transition from a paused state to productive elongation, leading to the transcription of target genes, including key oncogenes like MYC and MCL-1.[1][5]
Method 1: Western Blot for Phospho-RNAPII (Pharmacodynamic Readout)
Q2: How can I indirectly measure this compound activity by looking at its downstream effects?
The most common indirect method is to measure the phosphorylation status of Cdk9's primary substrate, RNA Polymerase II. Specifically, Cdk9 inhibition leads to a rapid and dose-dependent decrease in phosphorylation at the Serine 2 position of the RNAPII C-terminal domain (CTD).[10] This can be readily detected by Western Blot using a phospho-specific antibody.
Experimental Protocol: Western Blot for p-Ser2 RNAPII
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-6 hours).
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Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
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Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
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Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-Ser2 RNAPII (e.g., Abcam ab5095) overnight at 4°C.[10]
-
Wash the membrane 3x with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
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Stripping and Re-probing: To normalize the data, the membrane should be stripped and re-probed for total RNAPII and a loading control like GAPDH or β-tubulin.
Troubleshooting Guide: Western Blot
| Issue | Possible Cause | Suggested Solution |
| No/Weak p-Ser2 Signal | Insufficient inhibitor concentration or treatment time. | Perform a time-course (e.g., 15 min to 6 hr) and dose-response experiment to find optimal conditions. |
| Ineffective antibody. | Verify antibody performance with a positive control (e.g., lysate from untreated, actively transcribing cells). Check datasheets for recommended dilutions. | |
| Phosphatase activity during lysis. | Ensure fresh phosphatase inhibitors are added to the lysis buffer and that all steps are performed on ice or at 4°C. | |
| High Background | Insufficient blocking or washing. | Increase blocking time to 1.5-2 hours. Increase the number and duration of TBST washes. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to optimize the signal-to-noise ratio. | |
| Inconsistent Loading | Inaccurate protein quantification. | Be meticulous during the protein assay. Use a reliable loading control (e.g., GAPDH, β-tubulin) to confirm equal loading. |
Method 2: Cellular Thermal Shift Assay (CETSA)
Q3: How can I directly confirm that this compound is binding to Cdk9 inside the cell?
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures target engagement in intact cells or cell lysates.[7][11] The principle is that when a ligand (this compound) binds to its target protein (Cdk9), it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[12] This stabilization is detected by quantifying the amount of soluble Cdk9 remaining after heating cells to various temperatures.
Experimental Workflow: CETSA
The workflow below outlines the key steps in a CETSA experiment to determine the thermal stabilization of Cdk9 by an inhibitor.
Experimental Protocol: CETSA
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Cell Treatment: Treat cultured cells in suspension or adherent plates with this compound or vehicle (DMSO) for 1 hour under normal culture conditions.
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Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 10 different temperatures from 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
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Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble Cdk9 by Western Blot, ELISA, or mass spectrometry. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.[7][12]
Troubleshooting Guide: CETSA
| Issue | Possible Cause | Suggested Solution |
| No Thermal Shift Observed | Inhibitor does not engage the target in cells. | This is a valid negative result. Confirm inhibitor activity with an orthogonal assay (e.g., Western Blot for p-Ser2 RNAPII). |
| Incorrect temperature range. | The chosen temperature range may be too high or too low. Run a broad initial temperature gradient (e.g., 37°C to 70°C) on untreated cells to determine the optimal melting temperature (Tm) of Cdk9. | |
| Insufficient inhibitor concentration. | The intracellular concentration may be too low. Increase the inhibitor concentration or pre-incubation time. | |
| High Variability Between Replicates | Inconsistent heating/cooling. | Use a thermal cycler for precise and uniform temperature control. Ensure equal volumes in all tubes. |
| Incomplete cell lysis. | Ensure cells are fully lysed. Additional freeze-thaw cycles or the addition of a mild non-ionic detergent may be necessary. | |
| Protein Degradation | Protease activity. | Always include protease inhibitors in the lysis buffer (after the heating step). Keep samples on ice. |
Method 3: NanoBRET™ Target Engagement Assay
Q4: Is there a high-throughput, quantitative method to measure this compound binding in live cells?
Yes, the NanoBRET™ Target Engagement Intracellular Kinase Assay is a highly sensitive and quantitative method performed in live cells.[13][14] The assay measures the binding of a compound by detecting its competition with a fluorescent tracer that binds to the kinase active site. The technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a Cdk9 protein fused to NanoLuc® luciferase and a cell-permeable fluorescent energy transfer probe (tracer).[15] When the tracer binds to NanoLuc-Cdk9, a BRET signal is produced. An unlabeled compound like this compound will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[14]
Experimental Protocol: NanoBRET™ Cdk9 Assay
-
Cell Preparation: Transfect HEK293 cells with a vector expressing a NanoLuc-Cdk9 fusion protein.[13][16] Plate the transfected cells in a 384-well assay plate and incubate for 24 hours.
-
Tracer Addition: Pre-treat the cells with the appropriate NanoBRET™ tracer (e.g., Tracer K-12 for Cdk9/CycT1) at its recommended concentration.[13]
-
Compound Treatment: Immediately add this compound across a range of concentrations (typically in a 10-point dose-response). Include vehicle-only (no inhibitor) and no-tracer controls.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and analyze the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) emission wavelengths simultaneously.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's potency for target engagement in live cells.
Quantitative Data: Cdk9 Inhibitor Potency
The following table summarizes reported live-cell engagement potencies (IC50) for various Cdk9 inhibitors measured by NanoBRET, demonstrating the type of quantitative data this assay provides.
| Compound | Cdk9/CycT1 IC50 (nM) | Cdk9/CycK IC50 (nM) | Selectivity Profile |
| BAY-1251152 | 2 | 2 | Highly selective for Cdk9.[17] |
| NVP-2 | 4 | 5 | Highly selective for Cdk9.[17][18] |
| P276-00 | 100 | 110 | Modestly selective for Cdk9.[17] |
| Dinaciclib | 1 | 1 | Pan-Cdk inhibitor.[13][16] |
Table data is compiled for illustrative purposes from multiple sources.[13][16][17][18]
Troubleshooting Guide: NanoBRET™ Assay
| Issue | Possible Cause | Suggested Solution |
| Low BRET Signal | Low expression of NanoLuc-Cdk9 fusion. | Optimize transfection efficiency. Ensure the correct plasmid is used. |
| Inactive substrate or tracer. | Use fresh, properly stored reagents. Protect the tracer and substrate from light. | |
| No Dose-Response Curve | Compound is not cell-permeable or does not engage the target. | Confirm compound activity with an orthogonal assay (CETSA or Western Blot). |
| Incorrect tracer concentration. | Use the recommended tracer concentration. Too high a concentration will require more compound for displacement, shifting the IC50. | |
| High Well-to-Well Variability | Inconsistent cell plating or reagent addition. | Use automated liquid handlers for precise dispensing. Ensure homogenous cell suspension when plating. |
| Cell health issues. | Monitor cell viability. Ensure cells are healthy and not overgrown before starting the assay. |
References
- 1. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK9 | Cancer Genetics Web [cancer-genetics.org]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights into a CDK9 Inhibitor Via Orthogonal Proteomics Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. landing.reactionbiology.com [landing.reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk9-IN-19 and CDK9 Inhibitor Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk9-IN-19 and other CDK9 inhibitors. The information provided is intended to help users identify and understand potential mechanisms of resistance in cancer cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to CDK9 inhibitors, including compounds structurally related to this compound, can arise through several mechanisms. The most commonly reported mechanism is the acquisition of point mutations in the kinase domain of CDK9.[1][2] One of the most well-characterized mutations is the L156F substitution, which has been shown to confer resistance to various ATP-competitive CDK9 inhibitors.[1][2][3] This mutation is thought to cause steric hindrance, thereby disrupting the binding of the inhibitor to the CDK9 protein.[1][2]
Other potential, though less commonly described for this compound specifically, mechanisms could include:
-
Upregulation of CDK9 Kinase Activity: Increased phosphorylation of the CDK9 T-loop at threonine 186 can lead to heightened kinase activity, potentially overriding the inhibitory effect of the drug.[4][5]
-
Stabilization of Anti-Apoptotic Proteins: Increased stability of anti-apoptotic proteins like Mcl-1 can counteract the pro-apoptotic effects of CDK9 inhibition.[4][5] Cancers often exhibit a dependency on short-lived proteins like MCL1 and MYC for survival, and CDK9 is crucial for their transcription.[1]
-
Activation of Alternative Signaling Pathways: Cancer cells may develop resistance by re-routing signaling through alternative pathways to bypass the dependency on CDK9-mediated transcription.[1]
Q2: How can I determine if my resistant cell line has the CDK9 L156F mutation?
A2: To determine if your resistant cell line harbors the L156F mutation in CDK9, you should perform genomic sequencing of the CDK9 gene. A typical workflow involves:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both your parental (sensitive) and resistant cell lines.
-
PCR Amplification: Amplify the region of the CDK9 gene that includes the kinase domain, specifically the codon for Leucine 156.
-
Sanger Sequencing: Sequence the PCR product and compare the sequence from the resistant cells to the parental cells and the reference sequence for CDK9.
Whole-exome sequencing can also be employed to identify this mutation along with any other potential resistance-conferring mutations across the genome.[2]
Q3: My cells have developed resistance, but I haven't found any mutations in the CDK9 kinase domain. What should I investigate next?
A3: If sequencing does not reveal mutations in the CDK9 kinase domain, you should investigate other potential resistance mechanisms:
-
Assess CDK9 Activity: Use western blotting to check the phosphorylation status of the CDK9 T-loop (p-Thr186). An increase in this phosphorylation in resistant cells compared to parental cells could indicate upregulated kinase activity.[4] You can also assess the phosphorylation of RNA Polymerase II at Serine 2, a direct downstream target of CDK9.[4][6]
-
Examine Anti-Apoptotic Protein Levels: Perform western blotting to compare the protein levels of key anti-apoptotic proteins, such as Mcl-1 and Bcl-2, between your sensitive and resistant cell lines, both at baseline and after treatment with this compound.[4][5]
-
RNA Sequencing: Conduct RNA-seq on your parental and resistant cell lines to identify differentially expressed genes that may point to the activation of bypass signaling pathways.[2]
Troubleshooting Guides
Problem: Gradual loss of this compound efficacy in my long-term cell culture.
| Potential Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Establish a dose-response curve for your current cell line and compare it to the initial IC50 value. A significant shift to the right indicates resistance. 2. Isolate a pure resistant population by culturing cells in the presence of a gradually increasing concentration of this compound.[3] 3. Perform genomic sequencing of the CDK9 gene in the resistant population to check for mutations like L156F.[1][2] 4. Analyze CDK9 activity and Mcl-1 protein levels via western blot.[4][5] |
| Compound Instability | 1. Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C). 2. Prepare fresh working solutions from a new aliquot of the stock for each experiment. 3. Verify the concentration and purity of your compound stock using analytical methods like HPLC-MS. |
| Cell Line Contamination or Drift | 1. Perform cell line authentication (e.g., short tandem repeat profiling) to confirm the identity of your cell line. 2. Routinely check for mycoplasma contamination. 3. Use early passage cells for your experiments whenever possible. |
Problem: Inconsistent results in apoptosis assays after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Treatment Time | 1. Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. 2. Monitor the cleavage of PARP and Caspase-3 by western blot as markers of apoptosis.[2] |
| Cell Density Effects | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Be aware that high cell density can sometimes lead to reduced drug sensitivity. |
| Underlying Resistance | 1. If you observe a decrease in apoptosis over time, consider the possibility of emerging resistance (see above). 2. Analyze the expression of anti-apoptotic proteins like Mcl-1, which can be stabilized in resistant cells.[4][5] |
Data Presentation
Table 1: Impact of CDK9 L156F Mutation on Inhibitor Sensitivity
| Cell Line | CDK9 Genotype | BAY1251152 GI50 (nM) | AZD4573 GI50 (nM) | THAL-SNS-032 GI50 (nM) |
| MOLM13 (Parental) | Wild-Type | Data not specified | Data not specified | Data not specified |
| MOLM13-BR (Resistant) | L156F | Data not specified | Data not specified | Data not specified |
| HeLa (Parental) | Wild-Type | ~100 | Not Tested | Not Tested |
| HeLa (L156F Knock-in) | L156F | >10,000 | Not Tested | Not Tested |
Note: Specific GI50 values for MOLM13 and MOLM13-BR were not provided in the source documents, but a significant drug resistant index (DRI) was reported.[1][3]
Table 2: Binding Affinity of CDK9 Inhibitors to Wild-Type and L156F Mutant CDK9
| Compound | CDK9 Variant | Dissociation Constant (Kd) in nM |
| BAY1251152 | Wild-Type | 1.2 ± 0.2 |
| BAY1251152 | L156F | 185.3 ± 13.7 |
| AZD4573 | Wild-Type | 0.9 ± 0.1 |
| AZD4573 | L156F | 37.9 ± 3.5 |
Data from microscale thermophoresis assays.[1][3]
Experimental Protocols
Protocol 1: Generation of a CDK9 Inhibitor-Resistant Cell Line
-
Initial Culture: Begin culturing the parental cancer cell line (e.g., MOLM13) in standard growth medium.
-
Dose Escalation: Expose the cells to a low concentration of the CDK9 inhibitor (e.g., BAY1251152), starting at a dose below the GI50.
-
Gradual Increase: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the inhibitor. This process may take several months.[3]
-
Selection of Resistant Population: Continue this dose escalation until the cells are able to proliferate in a concentration of the inhibitor that is significantly higher than the GI50 of the parental cells.
-
Characterization: Characterize the resulting resistant cell line (e.g., MOLM13-BR) and compare its phenotype to the parental line.
Protocol 2: Western Blotting for CDK9 Pathway Proteins
-
Cell Lysis: Treat parental and resistant cells with the CDK9 inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK9, p-CDK9 (Thr186), RNA Polymerase II, p-RNA Pol II (Ser2), Mcl-1, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
References
- 1. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcsciences.com [lcsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Showdown: Cdk9-IN-19 vs. Flavopiridol for CDK9 Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of Cyclin-Dependent Kinase 9 (CDK9) presents a promising therapeutic strategy, particularly in oncology. This guide provides an objective comparison of two notable CDK9 inhibitors: the highly selective, clinical candidate Cdk9-IN-19, and the well-established, broader-spectrum inhibitor, flavopiridol.
This comparison delves into their biochemical and cellular performance, supported by experimental data, to aid in the informed selection of the most appropriate tool for CDK9-related research and development.
At a Glance: Key Performance Indicators
| Feature | This compound | Flavopiridol |
| Primary Target | CDK9 | Pan-CDK inhibitor |
| Potency (CDK9 IC50) | 2.0 nM[1] | 20-100 nM[2] |
| Selectivity | >5000-fold for CDK9[1] | Broad-spectrum |
| Cellular Activity | Potent anti-proliferative effects in various cancer cell lines (IC50: 0.08-0.64 µM)[1] | Cytotoxic against a wide range of tumor cell lines[2] |
| Mechanism of Action | ATP-competitive inhibition of CDK9 | Competes with ATP to inhibit multiple CDKs[2] |
In-Depth Analysis: Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is fundamentally defined by its potency and selectivity. This compound emerges as a highly potent and selective inhibitor of CDK9, with a reported IC50 of 2.0 nM.[1] Its remarkable selectivity, over 5000-fold for CDK9 compared to other kinases, minimizes off-target effects, a crucial attribute for a therapeutic candidate.[1]
Flavopiridol, a first-generation CDK inhibitor, demonstrates potent inhibition against a range of CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9, with IC50 values typically in the nanomolar range.[2] While effective in inhibiting CDK9, its broader selectivity profile means it concurrently impacts other cell cycle-related kinases, which can contribute to both its therapeutic effect and its toxicity profile.
Table 1: Biochemical IC50 Values of this compound and Flavopiridol Against a Panel of Cyclin-Dependent Kinases
| Kinase | This compound IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK9 | 2.0 [1] | 20 [3] |
| CDK1 | >10,000 | 30[4] |
| CDK2 | >10,000 | 170[4] |
| CDK4 | >10,000* | 100[4] |
| CDK6 | Not Reported | Not Reported |
| CDK7 | Not Reported | 875[2] |
*Based on the reported >5000-fold selectivity for CDK9.[1]
Cellular Activity: Anti-Proliferative Effects in Cancer Cell Lines
The ultimate measure of an inhibitor's potential lies in its ability to elicit a desired response in a cellular context. Both this compound and flavopiridol have demonstrated potent anti-proliferative activity across a variety of human cancer cell lines.
This compound exhibits excellent cellular anti-proliferative activity with IC50 values ranging from 0.08 to 0.64 µM in cell lines including HepG2 (liver cancer), HCT-116 (colon cancer), SW620 (colon cancer), A549 (lung cancer), and MV-4-11 (acute myeloid leukemia).[1] In cellular assays, this compound has been shown to reduce the expression levels of the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc.[1]
Flavopiridol has a long history of preclinical evaluation and has shown potent cytotoxicity against a wide array of tumor cell lines.[2] For instance, it significantly inhibits the colony growth of HCT116 cells with an IC50 of 13 nM.[2]
Table 2: Cellular Anti-Proliferative IC50 Values of this compound and Flavopiridol in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Flavopiridol IC50 (µM) |
| HepG2 | Liver Cancer | 0.08 - 0.64[1] | Not Reported |
| HCT-116 | Colon Cancer | 0.08 - 0.64[1] | 0.013[2] |
| SW620 | Colon Cancer | 0.08 - 0.64[1] | Not Reported |
| A549 | Lung Cancer | 0.08 - 0.64[1] | Not Reported |
| MV-4-11 | Acute Myeloid Leukemia | 0.08 - 0.64[1] | Not Reported |
Mechanism of Action: Targeting Transcriptional Regulation
CDK9, as a core component of the positive transcription elongation factor b (P-TEFb) complex, plays a pivotal role in regulating gene expression. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the transition from transcriptional initiation to productive elongation. Inhibition of CDK9 leads to a decrease in Pol II CTD phosphorylation, resulting in the downregulation of short-lived anti-apoptotic proteins and oncoproteins, ultimately inducing apoptosis in cancer cells.
Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II, leading to transcriptional elongation.
Both this compound and flavopiridol function by competitively binding to the ATP pocket of CDK9, thereby preventing the phosphorylation of its substrates. The high selectivity of this compound suggests that its cellular effects are primarily mediated through the inhibition of CDK9, while flavopiridol's broader activity profile indicates a more complex mechanism involving the inhibition of multiple CDKs.
Experimental Methodologies
The data presented in this guide are typically generated using standardized in vitro assays. Below are outlines of the key experimental protocols.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., CDK9/Cyclin T1), a suitable substrate (e.g., a peptide derived from the RNA Pol II CTD), and ATP.
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or flavopiridol) are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for phosphorylation.
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial kinase activity. The signal is measured using a luminometer.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in kinase activity (IC50) is calculated from the dose-response curve.
Cellular Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, an indicator of metabolically active cells.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (this compound or flavopiridol) and incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: A single reagent, "CellTiter-Glo® Reagent," is added directly to the cell culture wells. This reagent lyses the cells and initiates a luminescent reaction catalyzed by luciferase, using the ATP released from the viable cells.
-
Signal Measurement: The plate is incubated at room temperature to stabilize the luminescent signal, which is then measured using a luminometer. The intensity of the light signal is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of viable cells against the compound concentration.
Caption: A general workflow for the preclinical comparison of kinase inhibitors.
Conclusion
The choice between this compound and flavopiridol for CDK9 inhibition depends heavily on the specific research question and experimental context.
-
This compound stands out as a superior choice for studies requiring the specific interrogation of CDK9 function. Its high potency and exceptional selectivity make it an ideal tool to dissect the precise roles of CDK9 in cellular processes and as a promising candidate for targeted therapeutic development.
-
Flavopiridol , while less selective, remains a valuable tool for studies where the broader inhibition of multiple CDKs is desired or for benchmarking against a well-characterized pan-CDK inhibitor. Its extensive historical dataset can provide a useful context for new findings.
For researchers focused on the specific therapeutic targeting of CDK9 with minimal off-target effects, this compound represents the more advanced and precise tool. For broader studies of CDK inhibition or historical comparisons, flavopiridol continues to be a relevant, albeit less specific, option. This guide provides the foundational data to assist in making that critical decision.
References
On-Target Activity of CDK9 Inhibitors: A Comparative Guide
A comparative analysis of commercially available CDK9 inhibitors, providing researchers with key data and protocols to guide compound selection and experimental design. Please note that information regarding a specific inhibitor designated "Cdk9-IN-19" was not publicly available at the time of this guide's creation. The following guide compares the on-target activity of four well-characterized CDK9 inhibitors: Flavopiridol, Atuveciclib, Fadraciclib, and KB-0742.
This guide provides a comprehensive comparison of the on-target activity of selected Cyclin-Dependent Kinase 9 (CDK9) inhibitors. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific research applications.
Biochemical Potency and Selectivity
The on-target activity of a kinase inhibitor is initially assessed through biochemical assays that determine its potency against the primary target and its selectivity against other related kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the biochemical IC50 values for four prominent CDK9 inhibitors against CDK9 and other cyclin-dependent kinases.
| Inhibitor | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK7 IC50 (nM) |
| Flavopiridol | 3 - 20 | 20-100 | 20-100 | 20-100 | 20-100 | 110-300[1] |
| Atuveciclib | 13[2][3] | >10000[4] | 1000[4] | >10000[4] | ND | 1600[4] |
| Fadraciclib | 26[5][6] | >100x less potent | 5[5][6] | >40x less potent | ND | >40x less potent |
| KB-0742 | 6[7][8][9] | >100-fold selective | >50-fold selective | >100-fold selective | >100-fold selective | >50-fold selective |
ND: Not Determined
Cellular On-Target Validation
Validation of on-target activity in a cellular context is crucial to ensure that the observed biological effects are a direct consequence of inhibiting the intended target. This is often achieved by measuring the phosphorylation of a known substrate of the target kinase. For CDK9, a key substrate is the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (p-RNAPII Ser2). Inhibition of CDK9 leads to a decrease in p-RNAPII Ser2 levels. Furthermore, as CDK9 is a critical regulator of transcription for short-lived anti-apoptotic proteins, its inhibition leads to the downregulation of proteins like Mcl-1.
| Inhibitor | Cell-based Assay | Readout | Effect |
| Flavopiridol | Western Blot | p-RNAPII Ser2, Mcl-1 | Decrease in phosphorylation and protein levels[1][10] |
| Atuveciclib | Western Blot | p-RNAPII, Mcl-1, MYC | Inhibition of phosphorylation and depletion of protein levels[4] |
| Fadraciclib | Western Blot | Mcl-1 | Decrease in protein levels[11] |
| KB-0742 | Western Blot | p-RNAPII Ser2, AR | Reduction of phosphorylation and protein levels[7][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approach for validation, the following diagrams are provided.
Experimental Protocols
Biochemical Kinase Assay (Generic Protocol)
This protocol provides a general framework for assessing the in vitro potency of CDK9 inhibitors. Specific assay formats like ADP-Glo™, LanthaScreen®, or Adapta™ may have detailed, kit-specific instructions that should be followed.
-
Reagents and Materials:
-
Recombinant active CDK9/Cyclin T1 enzyme
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., a peptide substrate for CDK9)
-
ATP at a concentration near the Km for CDK9
-
Test inhibitor (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay reagent)
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and CDK9/Cyclin T1 enzyme.
-
Add serial dilutions of the test inhibitor to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot for p-RNAPII Ser2 and Mcl-1
This protocol outlines the steps for validating the on-target cellular activity of CDK9 inhibitors by measuring changes in the phosphorylation of RNAPII and the levels of Mcl-1.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line known to be sensitive to CDK9 inhibition) in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CDK9 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RNAPII Ser2, Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of p-RNAPII Ser2 and Mcl-1 to the loading control to determine the dose-dependent effect of the inhibitor.
-
References
- 1. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy of Cdk9-IN-19 compared to other compounds
A comparative analysis of the in vivo efficacy of prominent Cyclin-Dependent Kinase 9 (CDK9) inhibitors. This guide provides a detailed summary of preclinical data for researchers, scientists, and drug development professionals.
Note: The specific compound "Cdk9-IN-19" could not be identified in publicly available research literature and patents. It may be an internal designation not yet disclosed. This guide therefore provides a comparative overview of other well-documented CDK9 inhibitors with significant in vivo efficacy data: Alvocidib (Flavopiridol), Dinaciclib, AZD4573, and MC180295.
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation and has emerged as a promising target in oncology.[1][2] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, making it a compelling strategy for treating various cancers, particularly hematological malignancies.[3] This guide compares the in vivo efficacy of several key CDK9 inhibitors based on available preclinical data.
Comparative In Vivo Efficacy of Selected CDK9 Inhibitors
The following table summarizes the in vivo efficacy of Alvocidib, Dinaciclib, AZD4573, and MC180295 in various cancer models.
| Compound | Class | Cancer Model | Dosing Regimen | Key Efficacy Results | Reference |
| Alvocidib (Flavopiridol) | Pan-CDK inhibitor | Multiple Myeloma (L-363 xenograft) | 6.5 mg/kg, IV, on days 13, 15, 17, 20, 22 | 60% complete tumor regressions; 1.6 log cell kill.[4] | [4] |
| Anaplastic Thyroid Cancer (PDX) | Not specified | Decreased tumor weight and volume.[5] | [5] | ||
| B-cell non-Hodgkin's lymphoma (Ramos xenograft) | 6.5 mg/kg/day, IV, Q2Dx3/week for 2 weeks | T/C = 11%; 1.3 log cell kill.[4] | [4] | ||
| Dinaciclib | Pan-CDK inhibitor | T-cell Acute Lymphoblastic Leukemia (T-ALL xenograft) | Not specified | Extended survival of mice.[6] | [6] |
| Cholangiocarcinoma (xenograft) | Not specified | Significantly suppressed tumor growth.[7] | [7] | ||
| Clear Cell Renal Cell Carcinoma (orthotopic PDX) | Not specified | Efficiently inhibited primary tumor growth.[8] | [8] | ||
| AZD4573 | Selective CDK9 inhibitor | Acute Myeloid Leukemia (MV-4-11 xenograft) | 15 mg/kg, IP, BID q2h on consecutive days, weekly | Sustained tumor regressions for >125 days.[9] | [9] |
| Diffuse Large B-cell Lymphoma (SU-DHL-4 xenograft) | 15 mg/kg, IP, BID q2h, 2-day on/5-day off, 3 cycles | Significant tumor growth inhibition.[9] | [9] | ||
| MC180295 | Selective CDK9 inhibitor | Acute Myeloid Leukemia (AML xenograft) | Not specified | Showed in vivo efficacy. | |
| Colon Cancer (xenograft) | Not specified | Showed in vivo efficacy. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized experimental protocols based on the cited literature for evaluating CDK9 inhibitor efficacy.
General Xenograft Tumor Model Protocol
-
Cell Culture and Implantation: Human cancer cell lines (e.g., MV-4-11 for AML, L-363 for multiple myeloma) are cultured under standard conditions. A specific number of cells (typically 5-10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously or orthotopically implanted into immunocompromised mice (e.g., SCID or nude mice).[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Drug Formulation and Administration: The CDK9 inhibitor is formulated in an appropriate vehicle. The drug is administered to the treatment group according to a specified dosing schedule (e.g., intravenously, intraperitoneally), dose, and frequency. The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. Efficacy can be reported as tumor growth inhibition (TGI), complete or partial regressions, or as a log cell kill calculation.[4] At the end of the study, tumors may be excised for further analysis.
Patient-Derived Xenograft (PDX) Model Protocol
-
Tumor Acquisition and Implantation: Fresh tumor tissue from a patient is obtained and implanted subcutaneously into immunocompromised mice.
-
Tumor Propagation: Once the initial tumors reach a certain size, they are excised, divided, and re-implanted into new cohorts of mice for expansion.
-
Efficacy Study: Once tumors are established in the study cohort, the mice are randomized, and the treatment protocol is followed as described for the general xenograft model. PDX models are considered to be more representative of the patient's tumor heterogeneity.[8]
Visualizing Mechanisms and Workflows
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcription elongation and how its inhibition affects downstream targets.
Caption: Simplified CDK9 signaling pathway and the mechanism of its inhibition.
General In Vivo Efficacy Experimental Workflow
This diagram outlines the typical workflow for assessing the in vivo efficacy of a CDK9 inhibitor.
Caption: A generalized workflow for preclinical in vivo efficacy studies of CDK9 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. US7271193B2 - Inhibitors of cyclin-dependent kinases and their use - Google Patents [patents.google.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AT-7519 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. US20230293414A1 - Use of cyclin-dependent kinase (cdk) inhibitors for the slowdown or prevention of biological aging - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity of the Potent CDK9 Inhibitor, NVP-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective CDK9 inhibitor, NVP-2, against other members of the Cyclin-Dependent Kinase (CDK) family. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
NVP-2 Selectivity Profile
NVP-2 is a potent and selective ATP-competitive inhibitor of CDK9. Its high affinity for CDK9, with a sub-nanomolar IC50 value, distinguishes it from many other kinase inhibitors. The following table summarizes the inhibitory activity of NVP-2 against a panel of CDK family members.
| Kinase Target | IC50 (µM) | Fold Selectivity vs. CDK9/CycT |
| CDK9/CycT | 0.000514 [1] | 1 |
| CDK1/CycB | 0.584[1] | ~1136 |
| CDK2/CycA | 0.706[1] | ~1374 |
| CDK16/CycY | 0.605[1] | ~1177 |
| CDK7 | >10[2] | >19455 |
| DYRK1B | 0.350[2] | ~681 |
Note: IC50 values were determined by biochemical kinase assays.
Furthermore, a comprehensive KinomeScan profiling of NVP-2 against a panel of 468 kinases demonstrated its exceptional selectivity. At a concentration of 1µM, the only kinases that showed greater than 99% inhibition were CDK9 and DYRK1B[2].
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
The IC50 values of NVP-2 against various CDK/cyclin complexes were determined using a radiometric protein kinase assay. This method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate protein.
Materials:
-
Recombinant human CDK/cyclin complexes
-
Substrate protein (e.g., Histone H1 for cell cycle CDKs, GST-CTD for CDK9)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
NVP-2 (serially diluted in DMSO)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add serial dilutions of NVP-2 or DMSO (vehicle control) to the reaction mixture in the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each NVP-2 concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
KINOMEscan® Selectivity Profiling
The KINOMEscan® platform (DiscoverX) was utilized to assess the selectivity of NVP-2. This is an active site-directed competition binding assay that is independent of ATP.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
Procedure:
-
DNA-tagged kinases are incubated with the test compound (NVP-2) and the immobilized ligand.
-
The mixture is allowed to reach equilibrium.
-
The solid support is washed to remove unbound components.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR.
-
The results are reported as "percent of control," where the control is a DMSO-treated sample. A lower percentage indicates stronger binding of the test compound to the kinase.
Visualizations
CDK9 Signaling Pathway in Transcriptional Regulation
Caption: CDK9, as part of the P-TEFb complex, is a key regulator of transcriptional elongation.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor.
References
Cross-Validation of Cdk9-IN-19 Effects with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods for studying the function of Cyclin-Dependent Kinase 9 (CDK9): pharmacological inhibition with the chemical probe Cdk9-IN-19 and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances of each approach is critical for robust target validation and preclinical drug development. This document outlines the expected experimental outcomes, detailed protocols, and the underlying biological pathways.
Introduction to CDK9 and its Inhibition
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation.[1][2] In complex with its cyclin partners (T1, T2a, T2b, or K), it forms the Positive Transcription Elongation Factor b (P-TEFb).[3][4][5] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at Serine 2 (Ser2), as well as negative elongation factors such as DSIF and NELF.[2][6] This phosphorylation cascade releases RNAP II from promoter-proximal pausing, allowing for productive transcription elongation.[2][6] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][7]
Two primary strategies are employed to interrogate CDK9 function and validate it as a drug target:
-
Pharmacological Inhibition: Utilizes small molecules, such as this compound, that typically bind to the ATP-binding pocket of CDK9, inhibiting its kinase activity.[4]
-
siRNA Knockdown: Employs short interfering RNAs to target CDK9 mRNA for degradation, leading to a reduction in the total cellular protein levels of CDK9.[8]
Cross-validation using both methods is essential to ensure that the observed biological effects are due to the specific inhibition of the target (on-target effects) and not a result of off-target activities of the chemical inhibitor or the siRNA.
Comparative Data Summary
The following tables summarize the expected quantitative outcomes when comparing the effects of this compound and Cdk9 siRNA. While direct comparative studies for this compound are not extensively published, the data is extrapolated from studies using other well-characterized CDK9 inhibitors versus siRNA.
Table 1: Comparison of Cellular Phenotypes
| Parameter | This compound (Expected) | Cdk9 siRNA | Key Considerations |
| Cell Proliferation | Dose-dependent inhibition | Significant reduction | siRNA effects may take longer to manifest (48-72h) compared to the rapid action of inhibitors.[9] |
| Apoptosis Induction | Dose-dependent increase | Increase in apoptotic markers | Both methods are expected to induce apoptosis by downregulating short-lived anti-apoptotic proteins like Mcl-1.[3][10] |
| Cell Cycle Arrest | Induction of G1/G2 arrest | Induction of cell cycle arrest | CDK9 inhibition can affect the expression of cyclins and other cell cycle regulators.[11] |
Table 2: Comparison of Molecular Readouts
| Parameter | This compound (Expected) | Cdk9 siRNA | Key Considerations |
| CDK9 Protein Level | No change | Significant reduction | This is the primary mechanistic difference between the two approaches. |
| p-RNAP II (Ser2) | Rapid, dose-dependent decrease | Decrease, dependent on CDK9 protein reduction | Pharmacological inhibitors act quickly on kinase activity, while siRNA effects are dependent on protein turnover.[9][12] |
| Mcl-1 Protein Level | Rapid, dose-dependent decrease | Decrease | Mcl-1 is a key downstream target with a short half-life, making it a sensitive marker for CDK9 inhibition.[12] |
| MYC mRNA/Protein Level | Rapid, dose-dependent decrease | Decrease | MYC is another critical oncogene regulated by CDK9-mediated transcription. |
| Gene Expression Profile | Broad changes, particularly in genes with short-lived transcripts | Broad changes, but profiles may not completely overlap | Differences in gene expression profiles between pharmacological inhibition and siRNA knockdown have been observed, potentially due to the speed of action and off-target effects.[9] |
Signaling Pathways and Experimental Workflow
Diagram 1: CDK9 Signaling Pathway and Points of Intervention
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 | Cancer Genetics Web [cancer-genetics.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Cdk9-IN-19 vs. Pan-CDK Inhibitors: A Comparative Guide for Cancer Research
A new wave of highly selective CDK9 inhibitors is poised to overcome the limitations of earlier, broader-acting pan-CDK inhibitors in cancer therapy. This guide provides a detailed comparison of a representative selective CDK9 inhibitor, Cdk9-IN-19, with established pan-CDK inhibitors, supported by experimental data and protocols for researchers in oncology and drug development.
The landscape of cancer treatment is continually evolving, with a significant focus on targeted therapies that exploit the dependencies of cancer cells on specific signaling pathways. Cyclin-dependent kinases (CDKs) have long been attractive targets due to their central role in regulating the cell cycle and gene transcription, processes that are often dysregulated in cancer.[1] Early efforts led to the development of pan-CDK inhibitors, which target multiple CDK family members. While showing some efficacy, these agents have often been hampered by significant toxicity due to their lack of selectivity.[2][3]
More recently, a deeper understanding of the specific roles of individual CDKs has driven the development of more selective inhibitors. CDK9, a key regulator of transcriptional elongation, has emerged as a particularly promising target.[4][5][6] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and oncogenes with short half-lives, such as MCL-1 and MYC, to which many cancers are addicted. This guide compares the highly selective CDK9 inhibitor, represented here by compounds such as JSH-150 and MC180295 due to the limited public data on a compound specifically named "this compound", with several well-characterized pan-CDK inhibitors: Flavopiridol, Dinaciclib, AT7519, and AZD5438.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the selected CDK inhibitors against various CDK family members, providing a clear picture of their selectivity profiles. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (nM) of CDK Inhibitors Against a Panel of Cyclin-Dependent Kinases
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK7 | CDK9 | Reference |
| This compound (represented by JSH-150) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 6 | [7] |
| This compound (represented by MC180295) | >1,000 | >1,000 | >1,000 | >1,000 | >1,000 | >1,000 | 2.6 | [7] |
| Flavopiridol | ~30-100 | ~100-170 | ~60-100 | - | ~60 | ~300 | ~3-20 | [8] |
| Dinaciclib | 3 | 1 | 100 | 1 | - | - | 4 | [7] |
| AT7519 | ~30 | ~40 | ~100 | ~20 | ~170 | >10,000 | ~10-20 | [8] |
| AZD5438 | 16 | 6 | 450 | 21 | >1,000 | - | 20 | [8][9] |
Data for this compound is represented by highly selective CDK9 inhibitors JSH-150 and MC180295 as specific public data for "this compound" is limited. The presented values are approximations from various sources and experimental conditions.
Signaling Pathways
The differential effects of selective CDK9 inhibitors versus pan-CDK inhibitors stem from their distinct targets within the cellular machinery.
CDK9-Mediated Transcriptional Regulation
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), releasing it from promoter-proximal pausing and enabling transcriptional elongation.[4][5][10] This process is critical for the expression of genes with short-lived mRNAs, including many key oncogenes and anti-apoptotic proteins. Selective CDK9 inhibitors block this process, leading to a rapid decrease in the levels of these crucial survival proteins in cancer cells.
Cell Cycle Regulation by CDKs
Pan-CDK inhibitors, by contrast, target a broader range of CDKs that are essential for cell cycle progression. CDKs such as CDK1, CDK2, CDK4, and CDK6, in complex with their respective cyclin partners, drive the transitions between different phases of the cell cycle (G1, S, G2, and M).[11][12] By inhibiting these kinases, pan-CDK inhibitors can induce cell cycle arrest at multiple checkpoints. However, this broad inhibition can also affect normal, rapidly dividing cells, leading to the toxicities observed in clinical trials.
Experimental Protocols
To aid researchers in evaluating these inhibitors, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the activity of a specific CDK.
Objective: To determine the IC50 value of a test compound against a purified CDK/cyclin complex.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK9/Cyclin T1, CDK2/Cyclin E)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., a peptide substrate with a phosphorylation site for the specific CDK, or a protein substrate like the C-terminal domain of RNA Polymerase II for CDK9)
-
[γ-32P]ATP or [γ-33P]ATP
-
Test compound (e.g., this compound, pan-CDK inhibitor) dissolved in DMSO
-
ATP solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified CDK/cyclin complex, and substrate.
-
Add serial dilutions of the test compound (or DMSO as a vehicle control) to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding a solution of ATP mixed with [γ-32P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
-
If using phosphocellulose paper, wash the paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13][14][15][16]
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of a test compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (or DMSO as a vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.[17][18][19][20]
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate, such as the downstream targets of CDK inhibitors.
Objective: To assess the effect of a test compound on the phosphorylation of RNA Polymerase II (a CDK9 substrate) and the expression of Mcl-1.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser2, anti-Mcl-1, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Lyse the treated cells and quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.[9][21][22][23]
-
Normalize the intensity of the target protein bands to the loading control to compare protein levels between different treatment groups.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Star of transcriptional pathway potential: CDK9 inhibitor [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. nacalai.com [nacalai.com]
- 23. bio-rad.com [bio-rad.com]
Validating the Anti-Tumor Effects of Cdk9 Inhibitors: A Comparative Guide
A Note to the Reader: Publicly available scientific literature and databases do not contain specific information on a compound designated "Cdk9-IN-19." Therefore, this guide provides a comparative overview of the anti-tumor effects of other well-characterized Cyclin-dependent kinase 9 (Cdk9) inhibitors, namely Flavopiridol, SNS-032, and MC180295, in various cancer models. The experimental data and protocols presented are based on established methodologies for evaluating Cdk9 inhibitors.
Cyclin-dependent kinase 9 (Cdk9) has emerged as a critical therapeutic target in oncology.[1][2][3] As a key component of the positive transcription elongation factor b (P-TEFb) complex, Cdk9 plays a pivotal role in regulating the transcription of a multitude of genes, including those essential for cancer cell survival and proliferation.[1][2][4] Dysregulation of Cdk9 activity is a common feature in various hematological and solid tumors, often correlating with a poorer prognosis.[4][5][6] The inhibition of Cdk9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, ultimately inducing apoptosis in cancer cells.[2][7] This guide provides a comparative analysis of the anti-tumor effects of selected Cdk9 inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy of Cdk9 Inhibitors
The following table summarizes the in vitro efficacy of selected Cdk9 inhibitors across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Flavopiridol | Leukemia | Varies | 30-100 | General knowledge from multiple sources |
| SNS-032 | Leukemia | MOLT-4 | 4 | [8] |
| MC180295 | Colon Cancer | HCT116 | Not specified, but effective | [5] |
Cdk9 Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical Cdk9 signaling pathway and the mechanism by which Cdk9 inhibitors exert their anti-tumor effects. Cdk9, in complex with its cyclin partners (primarily Cyclin T1), forms the active P-TEFb complex. P-TEFb is recruited to the promoter regions of genes and phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2, as well as negative elongation factors. This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcript elongation of target genes, including key oncogenes and anti-apoptotic proteins. Cdk9 inhibitors competitively bind to the ATP-binding pocket of Cdk9, preventing the phosphorylation of its substrates and thereby halting transcription elongation.
Caption: Cdk9 signaling pathway and the mechanism of its inhibition.
Experimental Protocols
The validation of the anti-tumor effects of Cdk9 inhibitors involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Cdk9 inhibitors on cancer cell lines.
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the Cdk9 inhibitor (e.g., 0.01 to 10 µM) for 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis
-
Objective: To assess the effect of Cdk9 inhibitors on the expression of target proteins and downstream signaling molecules.
-
Protocol:
-
Treat cancer cells with the Cdk9 inhibitor at a specific concentration (e.g., the IC50 value) for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RNAPII (Ser2), Mcl-1, c-MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of Cdk9 inhibitors in a living organism.
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice or NSG mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer the Cdk9 inhibitor (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure the tumor volume and body weight of the mice every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry or western blotting).
-
Experimental Workflow for Evaluating Cdk9 Inhibitors
The following diagram outlines a typical workflow for the preclinical validation of a novel Cdk9 inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cdk9-IN-19: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
Immediate Safety and Handling Precautions
Before handling or disposing of Cdk9-IN-19, it is imperative to be familiar with standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[3][4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][4] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or diatomite.[4] Collect the absorbed material and contaminated surfaces into a sealed container for disposal as hazardous waste.
Waste Characterization and Segregation
Proper waste segregation is the first step in the disposal process. This compound waste should be classified as hazardous chemical waste. Based on data for similar compounds, it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]
Waste Streams:
-
Solid Waste: Includes unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and absorbent materials from spills.
-
Liquid Waste: Includes solutions containing this compound, such as stock solutions, experimental media, and solvent rinses.
-
Sharps Waste: Includes any needles or syringes used to handle this compound solutions.
Step-by-Step Disposal Protocol
-
Containerization:
-
Place all solid and liquid waste containing this compound into separate, clearly labeled, and leak-proof hazardous waste containers.
-
Use containers compatible with the chemical nature of the waste. For liquid waste, ensure the container can accommodate the solvents used (e.g., DMSO, ethanol).
-
Sharps must be placed in a designated, puncture-resistant sharps container.
-
-
Labeling:
-
Label each waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a mixture, including solvents and their approximate concentrations.
-
Indicate the specific hazards (e.g., "Toxic," "Aquatic Hazard").
-
Include the date of waste accumulation and the name of the generating laboratory/researcher.
-
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[3]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
-
Quantitative Data Summary
While specific quantitative toxicity data for this compound is limited in the public domain, the following table summarizes key data points for this compound and a related compound to inform risk assessment.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IC₅₀ (CDK9) | hERG IC₅₀ |
| This compound | C₂₆H₂₂F₂N₄O₅ | 508.47 | 2.0 nM | 10080 nM |
| CDK9-IN-13 | C₂₇H₃₅NO₅ | 461.60 | Not Available | Not Available |
Data sourced from MedChemExpress and DC Chemicals.[1][3]
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory practices and information extrapolated from Safety Data Sheets for similar chemical compounds. For example, the SDS for CDK9-IN-13 specifies the following GHS hazard classifications and precautionary statements which inform the recommended disposal pathway:
-
GHS Classification: Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1).[3]
-
Hazard Statements: H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects).[3]
-
Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/ container to an approved waste disposal plant).[3]
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Cdk9-IN-19
Essential Safety and Handling Guide for Cdk9-IN-19
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on general best practices for handling potent kinase inhibitors and should be supplemented with a comprehensive, substance-specific Safety Data Sheet (SDS) from the manufacturer.
Hazard Identification and Risk Assessment
This compound is a highly potent and selective CDK9 inhibitor.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related compounds such as other CDK9 inhibitors and PROTACs are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3] Due to its potent biological activity, this compound should be handled as a hazardous compound with potential for adverse health effects upon exposure. A thorough risk assessment should be conducted before any handling.
Personal Protective Equipment (PPE)
A minimum set of PPE is required for handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[4][5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashes.[5][6] | Protects against splashes of the compound in solution and airborne particles of the solid form. |
| Hand Protection | Double-gloving with disposable nitrile gloves is recommended.[5] Gloves should be inspected before use and changed immediately upon contamination. | Provides a barrier against skin absorption. Double-gloving offers additional protection. |
| Body Protection | A buttoned, knee-length lab coat. Consider a chemically resistant apron for procedures with a high risk of splashes. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6][7] | This compound is a solid, and fine powders can be easily inhaled. |
| Foot Protection | Closed-toe shoes that cover the entire foot.[6] | Protects feet from spills. |
Handling Procedures
3.1. Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of the solid form of this compound, as well as the preparation of stock solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station are mandatory in the work area.[3]
3.2. Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the lab for handling this compound.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure the chemical fume hood is functioning correctly.
-
Put on all required PPE as specified in the table above.
-
-
Weighing and Reconstitution:
-
Handle the solid compound exclusively within a chemical fume hood.
-
Use a dedicated spatula and weighing paper.
-
To avoid generating dust, handle the powder gently.
-
Prepare stock solutions by slowly adding the solvent to the solid to minimize aerosol formation.
-
-
Experimental Use:
-
When using solutions of this compound, wear appropriate PPE.
-
Avoid direct contact with the skin and eyes.
-
Work in a well-ventilated area. For procedures with a risk of aerosol generation, continue to work in a chemical fume hood.
-
Spill and Emergency Procedures
-
Small Spills (Solid):
-
Do not sweep.
-
Gently cover the spill with absorbent paper towels.
-
Wet the towels with a 20% bleach solution or another appropriate deactivating agent.
-
Wipe the area from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Follow institutional procedures for large chemical spills.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the SDS if available.
-
Storage and Disposal
5.1. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Follow the manufacturer's recommendations for storage temperature, which is often at -20°C for powders or -80°C for solutions.[2][3]
5.2. Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9-PROTAC|2118356-96-8|MSDS [dcchemicals.com]
- 3. CDK9-IN-13|MSDS [dcchemicals.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. falseguridad.com [falseguridad.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
